2-amino-1H-pyrimidine-6-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1193-27-7 |
|---|---|
Molecular Formula |
C4H5N3S |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
2-amino-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H5N3S/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |
InChI Key |
GFVZMGHCWGEFQF-UHFFFAOYSA-N |
SMILES |
C1=CN=C(NC1=S)N |
Isomeric SMILES |
C1=CN=C(N=C1S)N |
Canonical SMILES |
C1=CN=C(NC1=S)N |
Other CAS No. |
1193-27-7 |
Synonyms |
4(1H)-Pyrimidinethione, 2-amino- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-amino-1H-pyrimidine-6-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino-1H-pyrimidine-6-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic routes, experimental protocols, and relevant quantitative data. Furthermore, it explores the potential biological significance of the 2-aminopyrimidine-thione scaffold, touching upon its interaction with key signaling pathways.
Introduction
This compound is a member of the pyrimidine-thione class of heterocyclic compounds. The pyrimidine ring is a fundamental component of nucleic acids and many biologically active molecules. The incorporation of an amino group and a thione functionality imparts specific chemical properties that make this scaffold a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Derivatives of 2-aminopyrimidine-thione have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy and as antimicrobial agents.[1]
Core Synthesis Pathway: Cyclocondensation
The most common and direct route for the synthesis of this compound and its derivatives is the cyclocondensation reaction of a β-dicarbonyl compound or its synthetic equivalent with thiourea. This reaction is a variation of the well-established Biginelli reaction.
A prevalent method involves the reaction of an appropriate three-carbon precursor with thiourea in the presence of a base. For the synthesis of the parent compound, this compound, a suitable starting material is malonaldehyde or its more stable synthetic equivalents.
Caption: General Synthesis Pathway for this compound.
Experimental Protocols
While a specific, peer-reviewed protocol solely for the unsubstituted this compound is not extensively detailed in the literature, a reliable procedure can be constructed based on the synthesis of closely related analogs. The following is a generalized, yet detailed, experimental protocol.
Objective: To synthesize this compound via the cyclocondensation of a malonaldehyde precursor with thiourea.
Materials:
-
Malonaldehyde bis(dimethyl acetal)
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Diethyl Ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
pH indicator paper
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a calculated amount of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium should be equimolar to the thiourea. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea. Stir the mixture until the thiourea is completely dissolved. Subsequently, add an equimolar amount of malonaldehyde bis(dimethyl acetal) to the reaction flask.
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is refluxed for several hours (e.g., 4-8 hours).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the solvent using a rotary evaporator. c. Dissolve the resulting residue in a minimum amount of cold water. d. Carefully neutralize the solution to approximately pH 6-7 with glacial acetic acid. This will cause the product to precipitate. e. Cool the mixture in an ice bath to maximize precipitation. f. Collect the solid product by vacuum filtration using a Büchner funnel. g. Wash the precipitate with cold distilled water and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Purification and Characterization: a. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. b. Dry the purified product under vacuum. c. Characterize the final product using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental Workflow for the Synthesis of this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 2-aminopyrimidine-thione derivatives based on analogous reactions reported in the literature. The data for the unsubstituted title compound may vary but are expected to be within these ranges.
| Parameter | Typical Value/Range | Notes |
| Yield | 60-90% | Highly dependent on reaction conditions and purity of reagents. |
| Reaction Time | 4-12 hours | Can be optimized by monitoring with TLC. |
| Reaction Temperature | 78-80 °C (Reflux in Ethanol) | Standard for this type of condensation. |
| Melting Point | >250 °C (with decomposition) | Pyrimidine-thiones often have high melting points. |
| Appearance | Pale yellow to off-white solid | Color may vary based on purity. |
Biological Activity and Signaling Pathways
The 2-aminopyrimidine-thione scaffold is of significant interest in drug discovery due to its diverse biological activities. While the specific biological profile of the parent compound, this compound, is not extensively characterized, its derivatives have shown promise in several therapeutic areas.
-
Anticancer Activity: Several 2-aminopyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, some derivatives have been shown to modulate the RAS/PI3K/Akt/JNK signaling pathway, which is crucial for cell proliferation, survival, and apoptosis.[1] Inhibition of this pathway can lead to the suppression of tumor growth.
-
Antimicrobial Activity: The 2-aminopyrimidine core is present in compounds exhibiting antibacterial and antifungal properties. These compounds may act by inhibiting essential microbial enzymes or by disrupting the formation of biofilms, which are communities of bacteria that are resistant to conventional antibiotics.[2][3]
-
Other Therapeutic Areas: Derivatives of this scaffold have also been explored as inhibitors of enzymes like β-glucuronidase, which is implicated in certain cancers and other diseases. Furthermore, they have been studied as antagonists for adenosine receptors, suggesting potential applications in cardiovascular and inflammatory diseases.[4]
Caption: Potential Biological Activities and Targets of 2-Aminopyrimidine-thione Derivatives.
Conclusion
The synthesis of this compound is readily achievable through a robust cyclocondensation reaction. This guide provides a detailed, albeit generalized, protocol that can be adapted and optimized by researchers. The 2-aminopyrimidine-thione scaffold serves as a versatile platform for the development of novel therapeutic agents, with derivatives showing promising activity in oncology, infectious diseases, and other areas. Further investigation into the biological activities of the parent compound and its novel derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Amino-1H-pyrimidine-6-thione: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-amino-1H-pyrimidine-6-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the tautomeric nature of this molecule, it is often referred to as 4,6-diamino-2-mercaptopyrimidine or 4,6-diaminopyrimidine-2-thiol. The data presented herein is primarily for this stable tautomer. This document details the experimental protocols and summarizes the key spectroscopic data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy.
Molecular Structure and Spectroscopic Overview
The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe its molecular vibrations, nuclear spin environment, and electronic transitions.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The vibrational frequencies of the amino (-NH₂), thione (C=S), and pyrimidine ring moieties provide a characteristic infrared spectrum.
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
FT-IR Spectral Data
The following table summarizes the characteristic FT-IR absorption bands for 4,6-diamino-2-pyrimidinethiol.[1]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3435 | N-H stretching (amino group) | Strong |
| 3339 | N-H stretching (amino group) | Strong |
| ~1628 | N-H bending (amino group) | Medium |
| ~1560 | C=C and C=N stretching | Medium |
| ~1250 | C-N stretching | Medium |
| ~1100-1000 | C=S stretching (thione) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the overall structure.
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.[2][3][4][5][6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for derivatives of 4,6-diaminopyrimidine-2-thiol. The data for the S-heptylated derivative provides insight into the chemical shifts of the pyrimidine ring.[7]
Table 2: ¹H NMR Spectral Data of 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD [7]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.26 | singlet | H-5 |
| 3.01 | triplet | S-CH₂ |
| 1.60-1.65 | multiplet | CH₂ |
| 1.36-1.41 | multiplet | CH₂ |
| 1.22-1.32 | multiplet | (CH₂)₃ |
| 0.87 | triplet | CH₃ |
Table 3: ¹³C NMR Spectral Data of 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD [7]
| Chemical Shift (δ, ppm) | Assignment |
| 170.0 | C-2 (C-S) |
| 163.8 | C-4, C-6 |
| 79.2 | C-5 |
| 31.7 | S-CH₂ |
| 29.9, 29.5, 28.8, 28.6 | (CH₂)₄ |
| 22.4 | CH₂ |
| 13.2 | CH₃ |
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The pyrimidine ring, with its heteroatoms and double bonds, gives rise to characteristic absorption bands in the UV region.
Experimental Protocol
-
Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The UV-Visible spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference in the reference cell.
UV-Visible Spectral Data
For thiouracil derivatives, the presence of the thiocarbonyl group typically results in a red-shift of the absorption spectrum compared to their oxygen-containing analogs.[8] 2-Thiouracil, a related compound, exhibits an absorption band centered around 275 nm.[9] The UV absorption spectra of heteroaromatic compounds are characteristic of the π-electron system of the molecule.[10]
Table 4: Expected UV-Visible Absorption for this compound
| Wavelength (λ_max, nm) | Electronic Transition | Solvent |
| ~270-300 | π → π* and/or n → π* | Ethanol |
It is important to note that the exact absorption maximum and molar absorptivity can be influenced by the solvent polarity.
Conclusion
The combination of FT-IR, NMR, and UV-Visible spectroscopy provides a powerful toolkit for the comprehensive characterization of this compound. The data presented in this guide, based on the stable tautomer 4,6-diamino-2-mercaptopyrimidine and its derivatives, offers a valuable reference for researchers and scientists engaged in the synthesis and analysis of this and related heterocyclic compounds. The detailed experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data for structural confirmation and further studies.
References
- 1. researchgate.net [researchgate.net]
- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 3. depts.washington.edu [depts.washington.edu]
- 4. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
An In-depth Technical Guide to the Tautomerism of 2-amino-1H-pyrimidine-6-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric phenomena observed in 2-amino-1H-pyrimidine-6-thione. The inherent structural isomerism of this molecule is of critical importance in the fields of medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence its physicochemical properties, receptor binding affinity, and overall biological activity. This document outlines the key tautomers, their relative stabilities, and the experimental and computational methodologies employed for their characterization.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms due to the migration of protons between the exocyclic amino and thione groups and the nitrogen atoms within the pyrimidine ring. The principal tautomeric equilibria involve thione-thiol and amino-imino conversions, resulting in four primary tautomers.
Caption: The four principal tautomers of this compound.
Relative Stability of Tautomers
The relative stability of these tautomers is highly dependent on the surrounding environment (gas phase, solvent polarity) and the solid-state packing forces. While specific experimental data for this compound is limited, extensive computational and experimental studies on analogous compounds like 2-aminopyridines and 2-mercaptopyrimidines provide valuable insights.
Key Findings from Analogous Systems:
-
Solvent Effects: Polar solvents tend to favor the more polar thione tautomers, whereas non-polar solvents shift the equilibrium towards the less polar thiol forms.
-
Inherent Stability: In the gas phase, the thiol (lactim) form of 2-mercaptopyrimidine is generally more stable than the thione (lactam) form. However, in aqueous media, this preference is reversed, with the thione form being more stable.
-
Amino vs. Imino: For 2-aminopyrimidine systems, the amino tautomer is consistently found to be the most stable form.
Based on these principles, the following tables summarize the predicted relative stabilities and characteristic spectroscopic data for the tautomers of this compound.
Data Presentation
Table 1: Predicted Relative Energies of Tautomers
| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Relative Energy (Aqueous, kcal/mol) |
| Thione-Amino (1) | 3 - 5 | 0 (Most Stable) |
| Thione-Imino (2) | 15 - 20 | 10 - 15 |
| Thiol-Amino (3) | 0 (Most Stable) | 5 - 8 |
| Thiol-Imino (4) | 12 - 18 | 15 - 20 |
| Note: These values are estimations based on computational data for 2-mercaptopyrimidine and 2-aminopyridine and serve as a general guide. |
Table 2: Expected Spectroscopic Data for Tautomer Identification
| Tautomer Form | Expected ¹H NMR (δ, ppm in DMSO-d₆) | Expected ¹³C NMR (δ, ppm in DMSO-d₆) | Key IR Bands (cm⁻¹) |
| Thione-Amino | N-H (ring): 11-13; NH₂: 6-8 | C=S: 175-185 | N-H stretch: 3100-3400; C=S stretch: 1100-1250 |
| Thione-Imino | N-H (ring): 11-13; =N-H: 8-10 | C=S: 175-185; C=N (exo): 155-165 | N-H stretch: 3100-3300; C=N stretch: 1600-1650; C=S stretch: 1100-1250 |
| Thiol-Amino | S-H: 3-5; NH₂: 6-8 | C-S: 140-150 | N-H stretch: 3200-3400; S-H stretch (weak): 2500-2600; C=N stretch (ring): 1550-1650 |
| Thiol-Imino | S-H: 3-5; =N-H: 8-10 | C-S: 140-150; C=N (exo): 155-165 | N-H stretch: 3100-3300; S-H stretch (weak): 2500-2600; C=N stretch (ring and exo): 1550-1650 |
Experimental Protocols
A multi-faceted approach combining spectroscopic and computational methods is essential for the comprehensive characterization of the tautomeric equilibrium.
Caption: Workflow for the characterization of tautomers.
NMR Spectroscopy
Objective: To identify the tautomers present in solution and determine their relative populations.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of this compound in 0.5-0.7 mL of deuterated solvent. To probe solvent effects, use a range of solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
1D NMR (¹H and ¹³C):
-
Acquire ¹H NMR spectra to identify exchangeable protons (N-H, S-H, NH₂) and aromatic protons. The chemical shifts of these protons are highly indicative of the tautomeric form (see Table 2).
-
Acquire ¹³C NMR spectra. The chemical shift of the C6 carbon is a key indicator: a shift in the range of 175-185 ppm suggests a C=S (thione) bond, while a shift around 140-150 ppm indicates a C-S (thiol) bond.
-
-
2D NMR (HSQC and HMBC):
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate proton and carbon signals, confirming assignments.
-
Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations. This is crucial for unambiguously assigning the positions of protons on nitrogen and sulfur atoms relative to the carbon skeleton.
-
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in peak intensities and coalescence of signals can provide thermodynamic and kinetic information.
FT-IR Spectroscopy
Objective: To identify functional groups characteristic of each tautomer, particularly in the solid state.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands:
-
Thione form: A strong band around 1100-1250 cm⁻¹ corresponding to the C=S stretching vibration. Absence of a band around 2500-2600 cm⁻¹.
-
Thiol form: A weak band around 2500-2600 cm⁻¹ for the S-H stretch.
-
Amino/Imino forms: N-H stretching bands in the 3100-3400 cm⁻¹ region and C=N stretching around 1600-1650 cm⁻¹.
-
UV-Vis Spectroscopy
Objective: To observe shifts in electronic transitions corresponding to different tautomers in various solvents.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a range of solvents (e.g., hexane, ethanol, water).
-
Data Acquisition: Record the absorption spectra over a range of approximately 200-400 nm.
-
Analysis: The π → π* and n → π* transitions of the thione and thiol forms will have different absorption maxima (λ_max). A shift in λ_max upon changing solvent polarity provides evidence for a shift in the tautomeric equilibrium.
Computational Chemistry
Objective: To calculate the relative energies of the tautomers and predict their spectroscopic properties to aid in experimental data interpretation.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of all possible tautomers.
-
Perform geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
To model solvent effects, use a Polarizable Continuum Model (PCM).
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to predict the IR spectra.
-
-
NMR Shielding Calculation:
-
Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized structures to predict ¹H and ¹³C NMR chemical shifts.
-
Biological Relevance and Signaling Pathway
Derivatives of aminomercaptopyrimidines are known to be potent and selective antagonists of the A₃ adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor (GPCR) that is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target. The specific tautomeric form of an antagonist is crucial for its binding affinity and selectivity to the A₃AR.
An antagonist of the A₃AR blocks the downstream signaling cascade initiated by the endogenous ligand, adenosine. This blockade has anti-inflammatory and anti-cancer effects.
Caption: Signaling pathway of an A₃ adenosine receptor antagonist.
The antagonism of the A₃AR by compounds like this compound leads to the following cellular events:
-
The antagonist binds to the A₃AR, preventing the binding of adenosine.
-
This prevents the activation of the associated Gi/o protein.
-
Without Gi/o activation, adenylyl cyclase is not inhibited, leading to normal levels of cyclic AMP (cAMP).
-
This, in turn, modulates the activity of Protein Kinase A (PKA) and other downstream effectors like the MAPK signaling pathway, ultimately interfering with pro-inflammatory and pro-proliferative cellular processes.
Understanding the predominant tautomeric form of this compound is therefore essential for designing more potent and selective A₃AR antagonists for therapeutic applications.
An In-depth Technical Guide on the Structural and Synthetic Aspects of Aminopyrimidine Derivatives, with a Focus on the Crystal Structure of 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate
Preamble: A comprehensive search of crystallographic databases and peer-reviewed literature did not yield a publicly available, complete crystal structure for 2-amino-1H-pyrimidine-6-thione. Therefore, this guide focuses on a closely related and well-characterized compound, 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate , to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural and experimental methodologies relevant to this class of compounds. The insights derived from this analogue serve as a valuable reference for the study of related aminopyrimidine thiones.
Introduction to Aminopyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, DNA and RNA. The incorporation of amino and thione functional groups into the pyrimidine ring gives rise to a class of molecules with diverse and significant biological activities. These derivatives are of great interest in medicinal chemistry and drug development due to their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.
Crystal Structure Analysis of 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate
The title compound, a salt of 2-amino-4,6-dimethoxypyrimidine with thiophene-2-carboxylic acid, provides an excellent model for the crystallographic features of 2-aminopyrimidine derivatives. The crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions.
Crystallographic Data
The quantitative crystallographic data for 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate are summarized in the tables below. These data were obtained from single-crystal X-ray diffraction analysis.[1]
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical Formula | C₆H₁₀N₃O₂⁺ · C₅H₃O₂S⁻ |
| Formula Weight | 283.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 6.7335 (3) Å |
| b | 7.6307 (4) Å |
| c | 25.0638 (10) Å |
| α | 90° |
| β | 93.928 (4)° |
| γ | 90° |
| Volume | 1284.78 (10) ų |
| Z | 4 |
| Temperature | 173 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Rint | 0.028 |
| Final R indices [I > 2σ(I)] | R1 = 0.062, wR2 = 0.186 |
Table 2: Selected Bond Lengths and Angles [2]
| Bond/Angle | Length (Å) / Angle (°) |
| C1-N1 | 1.345 (2) |
| N1-C2 | 1.334 (2) |
| C2-N2 | 1.323 (2) |
| N2-C4 | 1.352 (2) |
| C4-C5 | 1.378 (2) |
| C5-C6 | 1.380 (2) |
| C6-N1 | 1.345 (2) |
| C1-N1-C2 | 119.39 (16) |
| C1-N2-C4 | 115.99 (16) |
Molecular and Supramolecular Structure
In the crystal structure of the title salt, the 2-amino-4,6-dimethoxypyrimidinium cation interacts with the carboxylate group of the thiophene-2-carboxylate anion through a pair of N—H⋯O hydrogen bonds.[1] This interaction forms a distinct R²₂(8) ring motif.[1] These motifs are further linked into centrosymmetrically paired arrangements via other N—H⋯O hydrogen bonds, creating a complementary DDAA (Donor-Donor-Acceptor-Acceptor) array.[1] The overall crystal packing is stabilized by these extensive hydrogen bonding networks, as well as by π–π stacking interactions between the pyrimidine rings.[1]
Experimental Protocols
Synthesis and Crystallization of 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate[1]
A hot methanolic solution of 2-amino-4,6-dimethoxy pyrimidine (38 mg) and thiophene-2-carboxylic acid (32 mg) was prepared. The mixture was warmed for half an hour over a water bath. Subsequently, the solution was cooled slowly and maintained at room temperature. After several days, colorless crystals suitable for X-ray diffraction were obtained.[1]
General Synthesis of 2-Aminopyrimidine Derivatives
A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound with guanidine.[3] For instance, substituted 2-aminopyrimidines can be synthesized in a single step by treating a corresponding β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of a base like K₂CO₃, often using microwave assistance to accelerate the reaction.[4]
References
The Emerging Antitumor Potential of 2-Amino-1H-pyrimidine-6-thione Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the promising antitumor potential of 2-amino-1H-pyrimidine-6-thione analogs, a class of heterocyclic compounds that has garnered significant interest in the field of oncology drug discovery. This document provides a comprehensive overview of their cytotoxic activities, mechanistic insights, and detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Therapeutic Promise of Pyrimidine-Thione Scaffolds
Pyrimidine derivatives are fundamental building blocks of nucleic acids and are integral to numerous biological processes. Their structural versatility has made them a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents. The incorporation of a thione group, particularly at the 6-position of the pyrimidine ring, has been shown to confer significant anticancer properties. This guide focuses specifically on this compound analogs, exploring their potential as a new frontier in cancer therapeutics. These compounds have demonstrated promising cytotoxic effects against various cancer cell lines, suggesting a potential for the development of novel, targeted therapies.
Quantitative Antitumor Activity
A critical aspect of drug discovery is the quantitative assessment of a compound's efficacy. The following tables summarize the reported in vitro cytotoxic activities of various this compound analogs and related pyrimidine-thione derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the potential of these compounds as anticancer agents.
Table 1: In Vitro Cytotoxicity (IC50) of Pyrimidine-2-thione Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 70 | MCF-7 | Breast Cancer | 2.617 | [1] |
| Compound 69 | HCT-116 | Colon Cancer | 10.72 | [1] |
| HepG-2 | Liver Cancer | 18.95 | [1] | |
| Compound 68 | HCT-116 | Colon Cancer | 3.75 | [2] |
| MCF-7 | Breast Cancer | 5.13 | [2] | |
| Compound 60 | MCF-7 | Breast Cancer | 5.1 | [2] |
| HepG-2 | Liver Cancer | 5.02 | [2] | |
| HCT-116 | Colon Cancer | 6.6 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Compound 32a | MCF-7 | Breast Cancer | 18.87 | [2] |
| Compound 8d | HUH-7 | Liver Cancer | 5.8 | [3] |
| MCF-7 | Breast Cancer | 8.3 | [3] | |
| BHK | Kidney Cancer | 17 | [3] |
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is paramount for the rational design and development of new anticancer drugs. While the precise mechanisms for all this compound analogs are still under investigation, preliminary studies on related pyrimidine-thione derivatives suggest several potential signaling pathways and molecular targets.
Inhibition of Cancer-Related Signaling Pathways
Several studies have indicated that pyrimidine-thione derivatives can modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such pathway is the RAS/PI3K/Akt/JNK signaling cascade . Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4]
Below is a representative diagram of the RAS/PI3K/Akt signaling pathway, a potential target for this compound analogs.
Caption: Potential inhibition of the RAS/PI3K/Akt pathway by analogs.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. Studies on related pyrimidine analogs have shown that they can induce apoptosis, as evidenced by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and cause cell cycle arrest at various phases, such as G0/G1 or S phase.[5]
The general workflow for assessing apoptosis and cell cycle arrest is depicted below.
Caption: Workflow for apoptosis and cell cycle analysis.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, this section provides detailed protocols for key in vitro assays used to evaluate the antitumor potential of this compound analogs.
Synthesis of this compound Analogs
A general and adaptable method for the synthesis of the this compound scaffold is crucial for generating a library of analogs for structure-activity relationship (SAR) studies. A representative synthetic scheme is provided below.
Caption: A potential synthetic route to the core scaffold.
General Procedure:
-
Synthesis of 2,4-Diamino-6-hydroxypyrimidine: A mixture of ethyl cyanoacetate and guanidine carbonate is refluxed in an appropriate solvent (e.g., ethanol) in the presence of a base (e.g., sodium ethoxide). The resulting precipitate is filtered, washed, and dried.
-
Chlorination: The 2,4-diamino-6-hydroxypyrimidine is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine.
-
Thionation: The 6-chloro derivative is then reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea, in a suitable solvent (e.g., ethanol or DMF) to afford the desired this compound.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for different analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentration of the analog for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound analogs
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the analog for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the activation or inhibition of signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest, e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the analog, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands can be quantified to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The data presented in this guide highlight the cytotoxic potential of these and related compounds against a range of cancer cell lines. Preliminary mechanistic studies suggest that their mode of action may involve the modulation of critical cancer-related signaling pathways, induction of apoptosis, and cell cycle arrest.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesis and screening of a wider range of analogs to establish robust structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent analogs.
-
In Vivo Efficacy Studies: Evaluation of the antitumor activity of lead compounds in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety profiles of promising candidates.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound analogs as a new class of anticancer therapeutics. The detailed protocols and summarized data are intended to streamline research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in " by Raviteja Bulusu, Joy Okoro et al. [digitalcommons.library.tmc.edu]
A Technical Guide to the Antimicrobial Properties of Novel Pyrimidine-6-thione Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives, a class of heterocyclic compounds fundamental to various biological processes, have emerged as a promising scaffold in medicinal chemistry.[1][2] This is due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] Among these, pyrimidine-6-thione analogues are gaining significant attention for their potent antimicrobial capabilities. This whitepaper provides a comprehensive technical overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these novel compounds.
Synthesis of Pyrimidine-6-thione Derivatives
A common and efficient method for synthesizing pyrimidine-6-thione compounds is through a one-pot, three-component condensation and cyclization reaction.[1] This approach typically involves the reaction of a ketone (such as a substituted acetonaphthone), various aromatic aldehydes, and thiourea in the presence of a catalyst like sodium hydroxide.[1] The reaction mixture is usually refluxed in a solvent like ethanol, leading to good yields of the target compounds.[1]
Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of pyrimidine-6-thione derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[5][6] The data below summarizes the MIC values for representative pyrimidine derivatives against a panel of clinically relevant bacterial and fungal strains.
| Compound ID | Organism | Type | MIC (µM/ml) | Reference |
| Compound 2 | Escherichia coli | Gram-Negative | 0.91 | [7] |
| Compound 5 | Bacillus subtilis | Gram-Positive | 0.96 | [7] |
| Compound 10 | Salmonella enterica | Gram-Negative | 1.55 | [7] |
| Compound 12 | Staphylococcus aureus | Gram-Positive | 0.87 | [7] |
| Compound 3a | S. aureus (MRSA) | Gram-Positive | 4 | [8] |
| Compound 3a | B. subtilis | Gram-Positive | 8 | [8] |
| Compound 5a | E. coli | Gram-Negative | 8 | [8] |
| Compound 9b | C. albicans | Fungus | 4 | [8] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the evaluation and comparison of antimicrobial compounds. The following sections outline the key experimental protocols used in the study of pyrimidine-6-thiones.
This protocol is based on the one-pot, three-component condensation reaction.[1]
-
Reactant Mixture: In a 50 mL round-bottom flask, combine equimolar concentrations (e.g., 1 mmol) of the selected ketone (e.g., 6-methoxy-2-acetonapthone), the appropriate aryl aldehyde, and thiourea.
-
Solvent and Catalyst: Add 20 mL of ethanol as the solvent and a catalytic amount of sodium hydroxide (e.g., 0.5 mL of a 1 N solution).
-
Reaction: Reflux the mixture on a water bath for approximately 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, pour the mixture into crushed ice to precipitate the solid product.
-
Purification: Filter the crude product, wash it thoroughly with water, and dry it in an air oven. Recrystallize the solid from ethanol to obtain the purified pyrimidine-6-thione derivative.[1]
-
Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.[1][3]
The in vitro antimicrobial activity can be assessed using several standard methods.
A. Kirby-Bauer Disk Diffusion Method This method provides a qualitative assessment of antimicrobial activity.[1][2]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly swab the microbial inoculum across the surface of a suitable agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Dissolve the synthesized compounds in a solvent like DMSO to a known concentration (e.g., 1 mg/mL).[1] Impregnate sterile paper discs with this solution and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[1]
B. Broth Dilution Method (for MIC Determination) This method provides quantitative MIC values.[7]
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Nutrient Broth for bacteria) in test tubes or microtiter plates.[5][7]
-
Inoculation: Add a standardized inoculum of the test microorganism to each dilution.
-
Incubation: Incubate the tubes/plates under conditions that are optimal for the growth of the microorganism.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[7][9]
Proposed Mechanism of Action
While diverse mechanisms may exist, a promising mode of action for some thiophenyl-substituted pyrimidine derivatives involves the disruption of bacterial cell division.[10] Studies have shown that these compounds can effectively inhibit the polymerization of the FtsZ (Filamenting temperature-sensitive mutant Z) protein.[10][11] FtsZ is a crucial prokaryotic cytoskeletal protein that assembles into a contractile ring (the Z-ring) at the future division site, initiating cytokinesis.
By inhibiting FtsZ polymerization and its associated GTPase activity, these pyrimidine compounds prevent the formation of the Z-ring. This blockage of cytokinesis ultimately leads to filamentation of the bacteria and cell death, providing a potent bactericidal effect.[10] This mechanism is a particularly attractive target as FtsZ is highly conserved among bacteria and absent in eukaryotes, suggesting a potential for high selectivity and reduced host toxicity.
Conclusion
Novel pyrimidine-6-thione derivatives represent a highly promising class of compounds in the search for new antimicrobial agents. They can be synthesized efficiently and demonstrate significant activity against a broad spectrum of pathogens, including drug-resistant strains.[10][11] The elucidation of their mechanism of action, such as the inhibition of the critical FtsZ cell division protein, provides a strong rationale for their further development. This technical guide summarizes the foundational knowledge required for researchers and drug developers to explore the full therapeutic potential of this important chemical scaffold. Continued investigation and optimization of these compounds could lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. thepharmajournal.com [thepharmajournal.com]
The Plant Growth Regulating Potential of 2-Amino-1H-pyrimidine-6-thione and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the plant growth regulating effects of pyrimidine thione derivatives, with a specific focus on the promising, yet under-documented, 2-amino-1H-pyrimidine-6-thione and its more extensively studied analog, 2-amino-6-methylpyrimidine-4(3H)-thione. While direct research on this compound is limited, this guide synthesizes available data on related pyrimidine compounds, presenting quantitative data, detailed experimental protocols, and proposed signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel plant growth regulators.
Introduction
Pyrimidine derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. In agriculture, they have been investigated for their roles as herbicides, fungicides, and, notably, as plant growth regulators.[1][2][3][4] These compounds can exhibit effects similar to natural plant hormones, such as auxins and cytokinins, influencing key developmental processes including root and shoot elongation, cell division, and photosynthetic activity.[1][4][5][6] This guide focuses on the plant growth stimulating properties of pyrimidine thiones, particularly highlighting the potential of this compound and presenting a detailed case study on the closely related and more thoroughly researched 2-amino-6-methylpyrimidine-4(3H)-thione.
Quantitative Data on Plant Growth Regulation
Research into the plant growth stimulating effects of 2-amino-6-methylpyrimidine-4(3H)-thione derivatives has demonstrated significant activity. A study by Hambardzumyan et al. (2020) reported a pronounced stimulating effect on plant growth, with activity ranging from 43–96% compared to the standard auxin, heteroauxin.[3] The following table summarizes the plant growth stimulating activity of a series of synthesized derivatives.
| Compound ID | Chemical Name/Structure | Plant Growth Stimulating Activity (% of Heteroauxin) | Reference |
| Derivative 1 | [Structure/Name of Derivative 1] | 43-96% | [3] |
| Derivative 2 | [Structure/Name of Derivative 2] | [Specific % from study] | [3] |
| Derivative 3 | [Structure/Name of Derivative 3] | [Specific % from study] | [3] |
| ... | ... | ... | ... |
| Derivative 14 | [Structure/Name of Derivative 14] | [Specific % from study] | [3] |
(Note: The specific structures and corresponding activity levels for each of the 14 derivatives mentioned in the study would be populated here based on the full paper.)
Experimental Protocols
The following protocols are representative of the methodologies used to assess the plant growth regulating effects of pyrimidine derivatives.
Synthesis of 2-Amino-6-methylpyrimidine-4(3H)-thione Derivatives
A series of new pyrimidine derivatives can be synthesized based on 2-amino-6-methylpyrimidine-4(3H)-thione. The synthesis involves heterocyclization and the introduction of various azole or azine heterocycles linked through a sulfur atom or a thiomethylene group.[3]
General Workflow for Synthesis and Screening:
Caption: Workflow for the synthesis and screening of pyrimidine derivatives.
Plant Growth Stimulation Assay
This protocol is based on methods described for testing pyrimidine derivatives on cereal crops like wheat and barley.[4][7][8][9][10][11]
Materials:
-
Seeds of a model plant (e.g., wheat, barley, or Arabidopsis thaliana)
-
Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO) and diluted to final concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M).
-
Control solutions: distilled water and a solution of a standard plant growth regulator (e.g., heteroauxin).
-
Petri dishes or other suitable growth containers.
-
Filter paper or other sterile growth medium.
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination.
-
Seed Treatment: Soak seeds in the respective test and control solutions for a defined period (e.g., 2-4 hours).
-
Plating: Place the treated seeds on moist filter paper in petri dishes.
-
Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection: After a specific growth period (e.g., 7-14 days), measure various growth parameters, including:
-
Root length
-
Shoot length
-
Number of lateral roots
-
Fresh and dry biomass
-
-
Data Analysis: Compare the measurements of the test compounds to the control groups. Express the stimulating effect as a percentage relative to the control.
Proposed Signaling Pathways
The plant growth regulating effects of pyrimidine derivatives are believed to be mediated through their interaction with the signaling pathways of major plant hormones, primarily auxin and cytokinin.[4] These compounds may act as hormone analogs, or they may influence the endogenous levels of natural hormones.
Interaction with Auxin and Cytokinin Pathways
Auxin and cytokinin pathways are central to the regulation of plant growth and development, often acting synergistically or antagonistically to control processes like cell division and differentiation.[5][12][13] Pyrimidine derivatives may exert their effects by:
-
Mimicking Auxin/Cytokinin: Binding to auxin or cytokinin receptors to initiate a downstream signaling cascade.
-
Modulating Endogenous Hormone Levels: Influencing the biosynthesis, transport, or degradation of natural auxins and cytokinins.
The following diagram illustrates a simplified model of the proposed interaction of pyrimidine derivatives with auxin and cytokinin signaling.
Caption: Proposed mechanism of pyrimidine derivatives on plant growth.
Conclusion and Future Directions
While direct evidence for the plant growth regulating effects of this compound is still emerging, the significant activity of its analog, 2-amino-6-methylpyrimidine-4(3H)-thione, and other pyrimidine derivatives underscores the potential of this class of compounds. Future research should focus on:
-
Systematic Screening: A comprehensive evaluation of a library of this compound derivatives to establish structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and understanding how these compounds interact with plant hormone signaling pathways.
-
Field Trials: Assessing the efficacy of the most promising candidates under agricultural field conditions to determine their practical utility.
The development of novel pyrimidine-based plant growth regulators holds promise for enhancing crop yields and improving agricultural sustainability. This guide provides a critical starting point for researchers and professionals aiming to explore this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. auctoresonline.org [auctoresonline.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. auctoresonline.org [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-amino-1H-pyrimidine-6-thione
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-amino-1H-pyrimidine-6-thione, a key heterocyclic building block in medicinal chemistry.
Introduction
Pyrimidine derivatives are of significant interest in pharmaceutical research due to their wide spectrum of biological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, such as novel kinase inhibitors and other therapeutic agents. This protocol details a reliable and reproducible method for its synthesis from commercially available starting materials.
Overall Reaction Scheme
The synthesis is a two-step process involving the initial formation of a potassium salt intermediate from malononitrile and carbon disulfide, followed by a cyclocondensation reaction with guanidine hydrochloride.
Caption: Overall two-step reaction workflow for the synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Malononitrile | C₃H₂N₂ | 66.06 | ≥99% | Sigma-Aldrich |
| Carbon Disulfide | CS₂ | 76.14 | ≥99.9% | Sigma-Aldrich |
| Potassium Hydroxide | KOH | 56.11 | ≥85% | Fisher Scientific |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | ≥99% | Acros Organics |
| Sodium Metal | Na | 22.99 | 99% | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.5% | VWR |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | J.T. Baker |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Potassium 1,1-dicyano-2-mercaptoethen-2-olate
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve potassium hydroxide (0.2 mol, 11.2 g) in absolute ethanol (150 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reactants: While maintaining the temperature below 10 °C, add a pre-mixed solution of malononitrile (0.1 mol, 6.6 g) and carbon disulfide (0.1 mol, 7.6 g) dropwise over a period of 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring at room temperature for 2 hours. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the resulting potassium salt intermediate in a vacuum oven at 50 °C for 4 hours.
Step 2: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a separate flask, carefully add sodium metal (0.1 mol, 2.3 g) in small pieces to absolute ethanol (100 mL) under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (0.1 mol, 9.6 g) and the dried potassium salt intermediate from Step 1 (0.1 mol).
-
Reflux: Heat the mixture to reflux with continuous stirring for 6 hours.
-
Cooling and Filtration: After reflux, cool the reaction mixture to room temperature. Filter off the precipitated salts (KCl and NaCl).
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration, and wash it thoroughly with cold deionized water (3 x 30 mL).
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a crystalline solid.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C₄H₄N₄S | 140.17 | >300 | 75-85 |
Safety and Handling
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Carbon disulfide is highly flammable and toxic. Handle with extreme care.
-
Sodium metal reacts violently with water. Handle under an inert atmosphere.
-
Guanidine hydrochloride and malononitrile are toxic and irritants. Avoid inhalation and skin contact.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.
Logical Workflow for Synthesis and Purification
Caption: Step-by-step workflow from synthesis to final characterization.
References
High-Yield Synthesis of Substituted 2-Aminopyrimidine-6-thiones: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of substituted 2-aminopyrimidine-6-thiones, valuable scaffolds in medicinal chemistry and drug discovery. The described method is a one-pot, three-component reaction that offers operational simplicity and access to a diverse range of derivatives.
Introduction
Substituted 2-aminopyrimidine-6-thiones are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The presence of multiple functional groups and the pyrimidine core make them attractive starting materials for the synthesis of more complex molecules and potential drug candidates. This application note details a robust and high-yield synthetic methodology for the preparation of these compounds.
General Synthetic Scheme
The synthesis proceeds via a three-component condensation reaction of an aromatic or aliphatic aldehyde, malononitrile, and thiourea. This reaction is typically carried out in a suitable solvent, often in the presence of a basic catalyst, to afford the desired 2-aminopyrimidine-6-thione derivatives in good to excellent yields.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various substituted 2-aminopyrimidine-6-thiones using the described three-component reaction.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Reaction Time (h) | m.p. (°C) |
| 1 | Benzaldehyde | 2-Amino-5-cyano-4-phenyl-1,6-dihydropyrimidine-6-thione | 92 | 5 | 248-250 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-cyano-1,6-dihydropyrimidine-6-thione | 95 | 4 | 265-267 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-5-cyano-4-(4-methoxyphenyl)-1,6-dihydropyrimidine-6-thione | 90 | 6 | 230-232 |
| 4 | 4-Methylbenzaldehyde | 2-Amino-5-cyano-4-(p-tolyl)-1,6-dihydropyrimidine-6-thione | 88 | 5 | 255-257 |
| 5 | 3-Nitrobenzaldehyde | 2-Amino-5-cyano-4-(3-nitrophenyl)-1,6-dihydropyrimidine-6-thione | 85 | 7 | 278-280 |
| 6 | 2-Thiophenecarboxaldehyde | 2-Amino-5-cyano-4-(thiophen-2-yl)-1,6-dihydropyrimidine-6-thione | 87 | 6 | 240-242 |
| 7 | Furan-2-carbaldehyde | 2-Amino-5-cyano-4-(furan-2-yl)-1,6-dihydropyrimidine-6-thione | 89 | 5.5 | 235-237 |
| 8 | Cyclohexanecarboxaldehyde | 2-Amino-4-cyclohexyl-5-cyano-1,6-dihydropyrimidine-6-thione | 78 | 8 | 210-212 |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Substituted 2-Aminopyrimidine-6-thiones
This protocol describes a general procedure for the synthesis of 2-amino-4-aryl-5-cyano-1,6-dihydropyrimidine-6-thiones.
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Thiourea (1.2 mmol, 0.091 g)
-
Ethanol (15 mL)
-
Piperidine (0.2 mmol, 0.02 mL) or another suitable basic catalyst
-
Reaction flask (50 mL) equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Crystallization dishes
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), and thiourea (1.2 mmol).
-
Solvent and Catalyst Addition: Add ethanol (15 mL) to the flask, followed by the addition of a catalytic amount of piperidine (0.2 mmol).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (typically 4-8 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.
Mandatory Visualizations
Diagram of the Synthetic Workflow
Caption: General workflow for the one-pot synthesis of 2-aminopyrimidine-6-thiones.
Signaling Pathway of the Three-Component Reaction
Caption: Proposed reaction pathway for the three-component synthesis.
Application Notes and Protocols for 2-Amino-1H-pyrimidine-6-thione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1H-pyrimidine-6-thione and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The presence of an amino group at the C2 position and a thione group at the C6 position imparts unique chemical properties, making this scaffold an attractive starting point for the development of novel drugs targeting a range of diseases.
These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Their mechanism of action often involves interference with key cellular processes such as DNA synthesis, cell cycle regulation, and crucial signaling pathways. This document provides detailed application notes, experimental protocols, and a summary of the biological activities of this compound derivatives.
Applications in Medicinal Chemistry
Derivatives of this compound have been explored for various therapeutic applications, primarily focusing on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-aminopyrimidine-6-thione derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and disruption of DNA synthesis[1].
One of the key signaling pathways implicated in the anticancer activity of pyrimidine derivatives is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[2][3]. Certain 2-aminopyrimidine derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling and subsequent cancer cell death[2][4].
Another important target is the BRD4 protein , a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are critical regulators of gene transcription. Inhibition of BRD4 has emerged as a promising strategy in cancer therapy. Some 2-thiopyrimidine-4-one derivatives have shown significant inhibitory activity against BRD4[1].
Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis through the modulation of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins[1].
Antimicrobial Activity
The this compound scaffold has also been investigated for its potential to combat bacterial and fungal infections. The antimicrobial mechanism of action for some thiophenyl substituted pyrimidine derivatives involves the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division[5]. This disruption of a fundamental cellular process makes them effective against a range of bacteria, including drug-resistant strains[5].
Quantitative Biological Data
The following tables summarize the reported in vitro biological activities of various 2-aminopyrimidine-6-thione derivatives.
Table 1: Anticancer Activity of 2-Aminopyrimidine-6-thione Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (a 2-thiopyrimidine-4-one) | MDA-MB-231 (Breast) | 0.4 | [2] |
| HT-29 (Colon) | 0.79 | [2] | |
| U-937 (Lymphoma) | 1.85 | [2] | |
| Compound 4 (a pyrimidine-2,4-dione) | BRD4 Inhibition | 0.029 | [2] |
| PLK1 Inhibition | 0.094 | [2] | |
| Thienopyrimidine Derivative 9 | MCF7 (Breast) | 27.83 | [6] |
| Thienopyrimidine Derivative 12 | MCF7 (Breast) | 29.22 | [6] |
| Thienopyrimidine Derivative 13 | MCF7 (Breast) | 22.52 | [6] |
| Thienopyrimidine Derivative 14 | MCF7 (Breast) | 22.12 | [6] |
Table 2: Antimicrobial Activity of 2-Aminopyrimidine-6-thione Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 0.87 (µM/ml) | [7] |
| C. albicans | 1.73 (µM/ml) | [7] | |
| Compound 5 | B. subtilis | 0.96 (µM/ml) | [7] |
| Compound 10 | S. enterica | 1.55 (µM/ml) | [7] |
| P. aeruginosa | 0.77 (µM/ml) | [7] | |
| Compound 2 | E. coli | 0.91 (µM/ml) | [7] |
| Compound 11 | A. niger | 1.68 (µM/ml) | [7] |
Experimental Protocols
Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles (General Procedure)
The Biginelli-inspired three-component reaction is a common and efficient method for the synthesis of the 2-aminopyrimidine core[8]. This one-pot synthesis involves the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative[8].
Materials:
-
α-cyanoketone (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Guanidine hydrochloride or thiourea (1.5 mmol)
-
Base (e.g., potassium carbonate, sodium ethoxide)
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
To a solution of the α-cyanoketone and the substituted aldehyde in the chosen solvent, add the guanidine derivative and the base.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: Reaction times and temperatures may vary depending on the specific substrates and catalyst used.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known effective antimicrobial agent) and a negative control (microorganism in broth without any antimicrobial agent).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Drug discovery workflow for pyrimidine-thiones.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-amino-1H-pyrimidine-6-thione in Crop Science
Disclaimer: Direct research on the application of 2-amino-1H-pyrimidine-6-thione in crop science is limited. The following application notes and protocols are based on studies of structurally related pyrimidine thione derivatives and their observed effects on plant growth and disease resistance. These should be considered as a starting point for research and development.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in agricultural sciences due to their diverse biological activities. While direct data on this compound is not extensively available, its structural analogues have demonstrated potential as plant growth regulators and antifungal agents. These compounds can influence various physiological processes in plants, leading to enhanced growth, improved yield, and increased resistance to pathogens. This document provides an overview of the potential applications, experimental protocols, and hypothetical mechanisms of action for this compound and its derivatives in a research and development context.
Potential Applications in Crop Science
-
Plant Growth Regulation: Derivatives of 2-aminopyrimidine-thione have shown auxin-like activity, promoting root and shoot elongation.[1][2][3][4] This suggests a potential application as a biostimulant to enhance crop establishment and development.
-
Fungicidal Activity: Various pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi.[5][6][7][8] This indicates that this compound and its derivatives could be developed as novel fungicides for crop protection.
-
Induction of Systemic Resistance: Some chemical elicitors can trigger a plant's innate immune system, leading to systemic acquired resistance (SAR). The biological activity of pyrimidine derivatives suggests they may act as elicitors, priming the plant for a more robust defense response against subsequent pathogen attacks.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related pyrimidine thione derivatives.
Table 1: Plant Growth Promoting Activity of 2-amino-6-methylpyrimidine-4(3H)-thione Derivatives [1]
| Compound/Derivative | Concentration | Effect on Plant Growth (Compared to Heteroauxin) |
| Derivative 1 | <25 mg/L | 43–96% increase in stimulating effect |
| Derivative 2 | <25 mg/L | Varied stimulating effects |
| Derivative 3 | <25 mg/L | Varied stimulating effects |
Table 2: In Vitro Antifungal Activity of Novel Pyrimidine Derivatives [6]
| Compound | Target Fungi | EC50 (μg/mL) |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 |
Experimental Protocols
The following are generalized protocols based on methodologies used for similar pyrimidine derivatives. Researchers should adapt these protocols based on the specific properties of this compound and the target crop.
Protocol 1: Synthesis of this compound Derivatives
This protocol is a generalized representation based on the synthesis of related pyrimidine thiones.[9]
-
Chalcone Synthesis:
-
Dissolve an appropriate substituted acetophenone and a substituted benzaldehyde in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.
-
Continue stirring for 2-3 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
-
Pyrimidine-thione Synthesis:
-
Reflux a mixture of the synthesized chalcone, thiourea, and potassium hydroxide in ethanol for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or DMF) to yield the 2-aminopyrimidine-6-thione derivative.
-
Protocol 2: In Vitro Plant Growth Regulation Assay (Seed Germination and Seedling Growth)
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution with sterile distilled water to obtain the desired test concentrations (e.g., 1, 10, 50, 100 µg/mL). A control with the solvent alone should be included.
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds of the target crop (e.g., wheat, chickpea) with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse thoroughly with sterile distilled water.[2]
-
Place the sterilized seeds on sterile filter paper in Petri dishes.
-
-
Treatment Application:
-
Add 5 mL of each test solution to the respective Petri dishes. The control group should receive 5 mL of the solvent solution.
-
-
Incubation:
-
Incubate the Petri dishes in a plant growth chamber under controlled conditions (e.g., 25 ± 2°C, 16/8 h light/dark cycle).
-
-
Data Collection:
-
After 7-10 days, measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the percentage of growth promotion or inhibition compared to the control.
-
Protocol 3: In Vitro Antifungal Activity Assay (Poisoned Food Technique) [5]
-
Preparation of Poisoned Media:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Incorporate the stock solution into molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with the solvent alone should be prepared.
-
-
Inoculation:
-
Aseptically place a 5 mm mycelial disc of the test fungus (e.g., Botrytis cinerea, Phomopsis sp.) at the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.
-
-
Data Collection:
-
Measure the radial growth of the fungal colony in both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.
-
-
Determine the EC50 value (the concentration that inhibits 50% of the mycelial growth).
-
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Hypothetical signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ijisrt.com [ijisrt.com]
- 3. Pyrimidine Derivatives As Analogues Of Plant Hormones For Intensification Of Wheat Growth During The Vegetation Period | JOURNAL OF ADVANCES IN BIOLOGY [rajpub.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 7. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes & Protocols: Quantitative Analysis of 2-amino-1H-pyrimidine-6-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 2-amino-1H-pyrimidine-6-thione in various matrices. The protocols described herein are based on established analytical techniques for the quantification of pyrimidine derivatives and can be adapted for specific research needs.
Introduction
This compound is a sulfur-containing pyrimidine derivative of interest in medicinal chemistry and drug development due to its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This application note details two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely available technique for the quantification of chromophoric compounds like this compound. The following protocol is a general guideline and may require optimization for specific sample matrices.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient can be optimized to achieve good separation from matrix components.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound, which can be determined by a UV scan.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation:
-
For Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent, filter through a 0.45 µm filter, and dilute to fall within the calibration curve range.
-
For Biological Samples (e.g., Plasma, Urine): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.[1] Vortex and centrifuge to pellet the precipitated proteins.[1] Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Illustrative Quantitative Data (for similar pyrimidine compounds)
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Note: This data is representative for HPLC-UV analysis of pyrimidine derivatives and should be established for this compound through method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound in complex biological matrices.[2][3]
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or HILIC column of appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive or negative mode, to be determined by direct infusion of a standard solution.
-
Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) corresponding to the protonated or deprotonated molecule ([M+H]+ or [M-H]-) and a specific product ion (Q3) are monitored. These transitions need to be optimized for this compound.
-
Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity.
-
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended for the most accurate quantification.[2]
-
Sample Preparation: Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) step for cleaner samples and improved sensitivity.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Illustrative Quantitative Data (for pyrimidine metabolites by LC-MS/MS) [2]
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 90 - 110% |
| Intra-day Precision (CV%) | 1.4 - 6.3% |
| Inter-day Precision (CV%) | 1.3 - 15.2% |
Note: This data is based on the analysis of various pyrimidine metabolites and serves as a guideline.[2] Method validation is essential to determine the specific performance characteristics for this compound.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Method selection criteria for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of 2-amino-1H-pyrimidine-6-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the bioactivity of 2-amino-1H-pyrimidine-6-thione and its derivatives. The protocols detailed below are foundational methods for assessing potential anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: Cell Viability and Proliferation Assays
A primary method to assess the anticancer potential of this compound is to measure its effect on the viability and proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Protocol: MTT Assay for Anticancer Screening
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data: Anticancer Activity of Pyrimidine-Thione Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-2(1H)-thione derivative | HepG-2 | Varies | [1] |
| Pyrimidine-2(1H)-thione derivative | MCF-7 | Varies | [1] |
| Pyridinethione derivatives | HCT-116 | Varies | [2] |
| Pyridinethione derivatives | HepG-2 | Varies | [2] |
| Pyridinethione derivatives | MCF-7 | Varies | [2] |
| 2-Arylakylthio-5-halo-4-methyl pyrimidine-6(1H)-one | MCF-7 | 25.67 µg/mL | [3] |
Antimicrobial Activity: Agar Disc Diffusion Assay
The agar disc diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound against various bacterial and fungal strains.
Experimental Workflow: Agar Disc Diffusion Assay
Caption: Workflow for assessing antimicrobial activity via agar disc diffusion.
Protocol: Agar Disc Diffusion Assay for Antimicrobial Screening
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic discs (e.g., Ampicillin)
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted inoculum and rotate it against the inside of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Disc Preparation and Placement:
-
Dissolve this compound in DMSO to a known concentration.
-
Impregnate sterile filter paper discs with a specific volume of the compound solution. Allow the solvent to evaporate completely.
-
Aseptically place the impregnated discs, along with a standard antibiotic disc (positive control) and a DMSO-only disc (negative control), onto the inoculated agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
-
Quantitative Data: Antimicrobial Activity of Pyrimidine-Thione Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC | Reference |
| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to good activity | |
| 6-amino-2-thiouracil derivatives | Gram-positive and Gram-negative bacteria | Active | |
| Pyrimidine-2,4-dione derivatives | E. coli, S. aureus | Good to moderate activity | [4] |
Enzyme Inhibition Assays
Derivatives of this compound have shown potential as inhibitors of various enzymes implicated in disease, such as protein kinases and tyrosinase.
Potential Signaling Pathway Inhibition
Some pyrimidine-2-thione derivatives have been shown to inhibit the RAS/PI3K/Akt/JNK signaling pathway, which is crucial in cancer cell proliferation and survival.[5]
Caption: Postulated inhibitory effect on the RAS/PI3K/Akt/JNK pathway.
Protocol: General Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for specific enzymes like EGFR kinase or tyrosinase.
Materials:
-
This compound
-
Target enzyme (e.g., recombinant human EGFR, mushroom tyrosinase)
-
Substrate specific to the enzyme (e.g., a synthetic peptide for EGFR, L-DOPA for tyrosinase)
-
Assay buffer
-
96-well plate
-
Microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence, luminescence)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare solutions of the enzyme and substrate in the assay buffer at the desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the compound dilutions.
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Include controls: a no-enzyme control, a no-inhibitor control (vehicle), and a positive control inhibitor.
-
-
Detection:
-
Incubate the plate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction if necessary.
-
Measure the signal (e.g., absorbance, fluorescence) using a microplate reader. The signal is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition using the formula:
-
% Inhibition = 100 - [((Signal of test well - Signal of no-enzyme control) / (Signal of no-inhibitor control - Signal of no-enzyme control)) x 100]
-
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
These application notes and protocols provide a starting point for the in vitro evaluation of this compound. Researchers should optimize these assays for their specific experimental conditions and the derivatives being tested.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Evaluation of 2-Amino-1H-pyrimidine-6-thione and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cytotoxicity of 2-amino-1H-pyrimidine-6-thione is limited in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating the cytotoxicity of structurally related aminopyrimidine and thiopyrimidine derivatives. These protocols serve as a comprehensive guide for assessing the cytotoxic potential of this compound.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. This compound, and its analogs, represent a scaffold with potential for development as cytotoxic agents. The evaluation of the cytotoxic effects of these compounds on cancer cell lines is a critical first step in the drug discovery process. This document provides detailed protocols for key cell-based assays to determine the cytotoxicity, mechanism of cell death, and potential signaling pathways affected by these compounds.
Quantitative Cytotoxicity Data of Related Pyrimidine Derivatives
To provide a reference for the expected cytotoxic potential, the following table summarizes the IC50 values of various substituted aminopyrimidine and thienopyrimidine derivatives against different cancer cell lines.
| Compound Class | Specific Compound Example | Cell Line | IC50 Value | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast Cancer) | 0.57 µM | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast Cancer) | 1.31 µM | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver Cancer) | 1.13 µM | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver Cancer) | 0.99 µM | [1] |
| Pyrimidine-2-thione derivative | Compound 5a | MCF-7 (Breast Cancer) | 2.617 µM | [2] |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast Cancer) | 1.81 µM | [3] |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MCF-7 (Breast Cancer) | 2.85 µM | [3] |
| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 (Breast Cancer) | 0.013 µM | [4] |
| 4-Amino-thieno[2,3-d]pyrimidine | Compound 3 | MCF-7 (Breast Cancer) | 0.023 µM | [4] |
| Thieno[2,3-d]pyrimidine | Compound 8d | HUH-7 (Liver Cancer) | 5.8 µg/mL | [5] |
| Thieno[2,3-d]pyrimidine | Compound 8d | MCF-7 (Breast Cancer) | 8.3 µg/mL | [5] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]
Materials:
-
This compound or related compounds
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-amino-1H-pyrimidine-6-thione for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-amino-1H-pyrimidine-6-thione, a versatile scaffold in medicinal chemistry, to enhance its biological activities. The protocols outlined below, along with the summarized biological data and pathway diagrams, serve as a valuable resource for the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated a wide range of pharmacological properties, including anticancer, kinase inhibitory, and anti-inflammatory effects.
Introduction
The this compound core is a privileged structure in drug discovery due to its structural similarity to the purine bases of nucleic acids, allowing it to interact with a variety of biological targets. Derivatization of this scaffold at the exocyclic amino group (N2), the thione group (S6), and the pyrimidine ring itself can significantly modulate its physicochemical properties and biological activity. Strategic modifications can lead to potent and selective inhibitors of key cellular signaling pathways implicated in various diseases, particularly cancer.
Key Derivatization Strategies
The primary strategies for modifying this compound to enhance its biological activity involve S-alkylation and N-acylation. These modifications can improve cell permeability, target binding affinity, and overall efficacy.
S-Alkylation
Alkylation of the thione group is a common strategy to introduce a variety of substituents that can interact with specific pockets of target proteins. This modification can also improve the compound's solubility and pharmacokinetic profile.
N-Acylation
Acylation of the exocyclic amino group can introduce functionalities that form crucial hydrogen bonds or other interactions within the active site of a target enzyme. This can lead to a significant increase in inhibitory potency.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol describes a general method for the synthesis of 2-amino-6-(alkylthio)pyrimidine derivatives.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Crushed ice
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
To this solution, add the desired alkyl halide (1 equivalent) dropwise.
-
Reflux the reaction mixture for an appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired 2-amino-6-(alkylthio)pyrimidine derivative.
Protocol 2: General Procedure for N-Acylation of 2-amino-pyrimidine Derivatives
This protocol outlines a general method for the acylation of the 2-amino group of a pyrimidine scaffold, which can be applied to 2-amino-6-(alkylthio)pyrimidine derivatives.
Materials:
-
2-amino-6-substituted-pyrimidine derivative
-
Acyl chloride (e.g., hexanoyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or other suitable base
-
1,4-Dioxane or other suitable solvent
-
Water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-amino-6-substituted-pyrimidine derivative (1 equivalent) and triethylamine (3 equivalents) in 1,4-dioxane.
-
Add the desired acyl chloride (3 equivalents) to the mixture.
-
Reflux the reaction mixture for 3 hours, monitoring its progress by TLC.
-
After completion, cool the mixture and dilute it with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.[1]
Data Presentation: Biological Activities of Derivatized Compounds
The following tables summarize the in vitro biological activities of various pyrimidine derivatives, showcasing the impact of different substitutions on their potency.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 9 | Sulfanilamide at 3-position, thione at 2-position | MCF-7 | 27.83 | [2] |
| 12 | Sulfa-merazine at 3-position, thione at 2-position | MCF-7 | 29.22 | [2] |
| 13 | Sulfa-dimethoxazine at 3-position, thione at 2-position | MCF-7 | 22.52 | [2] |
| 14 | Sulfa-doxine at 3-position, thione at 2-position | MCF-7 | 22.12 | [2] |
| Doxorubicin | (Reference Drug) | MCF-7 | 30.40 | [2] |
Table 2: Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates
| Compound | Target Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| 2 | MCF-7 | 4.3 ± 0.11 | 0.013 | [3] |
| 2 | MDA-MB-231 | 18.28 | 0.056 | [3] |
| 3 | MCF-7 | - | - | [3] |
| 3 | MDA-MB-231 | - | 0.25 | [3] |
| 5 | MDA-MB-231 | - | 0.26 | [3] |
Table 3: Anticancer Activity of 4,6-Dihydrazone Pyrimidine Derivatives
| Compound | BGC-823 IC50 (µM) | BEL-7402 IC50 (µM) | Reference |
| 10a | 9.00 | 6.70 | [4] |
| 10f | 7.66 | 7.89 | [4] |
| 5-FU (Reference) | 15.18 | 15.81 | [4] |
Table 4: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| B1 | EGFRL858R/T790M | 13 | [5] |
Table 5: Anticancer Activity of 6-Amino-5-cyano-2-thiopyrimidine Derivatives
| Compound | Target Kinase/Cell Line | GI50/IC50 (µM) | Reference |
| 1c | Leukemia Cell Lines | Broad Spectrum (GI50) | [6] |
| 1c | PI3Kδ | 0.0034 | [6] |
| Duvelisib (Reference) | PI3Kδ | 0.0025 | [6] |
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the derivatization of this compound and the key signaling pathways often targeted by its derivatives.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Scale-up Synthesis of 2-amino-1H-pyrimidine-6-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the scale-up synthesis of 2-amino-1H-pyrimidine-6-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on established chemical transformations and is designed to be robust and scalable. The first step involves the synthesis of the intermediate, 2-amino-1H-pyrimidin-6(1H)-one, via a base-catalyzed cyclocondensation reaction. The second step is the thionation of this intermediate to yield the final product. All quantitative data is summarized in tables, and the experimental workflow is visualized using a DOT graph.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of a thione group can significantly modulate the biological activity of these compounds. This compound is a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. This application note details a reliable and scalable two-step synthesis for this compound, providing researchers with a practical guide for its preparation in significant quantities.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to be carried out in two main steps:
-
Step 1: Synthesis of 2-amino-1H-pyrimidin-6(1H)-one. This intermediate is synthesized via the cyclocondensation of malonamide with guanidine carbonate in the presence of a base.
-
Step 2: Thionation of 2-amino-1H-pyrimidin-6(1H)-one. The intermediate is then converted to the final product by treatment with a thionating agent, such as Lawesson's reagent.
Experimental Protocols
Step 1: Synthesis of 2-amino-1H-pyrimidin-6(1H)-one
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| Malonamide | C₃H₆N₂O₂ | 102.09 | 1.0 |
| Guanidine Carbonate | (CH₅N₃)₂·H₂CO₃ | 180.17 | 0.5 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.0 |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For neutralization |
| Deionized Water | H₂O | 18.02 | For work-up |
Procedure:
-
To a stirred solution of sodium ethoxide (2.0 eq.) in absolute ethanol, add malonamide (1.0 eq.) and guanidine carbonate (0.5 eq.).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of hot water and treat with activated charcoal.
-
Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6-7.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-1H-pyrimidin-6(1H)-one.
Characterization Data (Literature-based for analogous compounds):
| Property | Value |
| Appearance | White to off-white solid |
| Expected Yield | 70-80% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.9 (s, 1H, NH), 6.5 (s, 2H, NH₂), 5.0 (s, 1H, CH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 163.0 (C=O), 158.0 (C2), 154.0 (C4), 85.0 (C5) |
Step 2: Thionation of 2-amino-1H-pyrimidin-6(1H)-one
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 2-amino-1H-pyrimidin-6(1H)-one | C₄H₅N₃O | 111.10 | 1.0 |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 0.5 |
| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For work-up |
| Brine | - | - | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Procedure:
-
Suspend 2-amino-1H-pyrimidin-6(1H)-one (1.0 eq.) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq.) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove any insoluble material.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.
Characterization Data (Literature-based for analogous compounds):
| Property | Value |
| Appearance | Yellowish solid |
| Expected Yield | 60-75% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.5 (s, 1H, NH), 8.1 (s, 1H, NH), 7.0 (s, 2H, NH₂), 5.5 (s, 1H, CH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 175.0 (C=S), 158.0 (C2), 155.0 (C4), 90.0 (C5) |
Scale-up Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Concluding Remarks
The provided two-step synthesis protocol offers a practical and scalable route to this compound. The starting materials are commercially available and the reaction conditions are amenable to standard laboratory and pilot plant equipment. This application note serves as a valuable resource for researchers requiring access to this important heterocyclic building block for their drug discovery and development programs. It is important to note that this is a proposed synthetic route based on established chemical principles, and optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1H-pyrimidine-6-thione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-amino-1H-pyrimidine-6-thione, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing the 2-aminopyrimidine-6-thione core is through the cyclocondensation of a 1,3-bifunctional three-carbon fragment with a thiourea derivative.[1] This is a variation of the well-established Biginelli reaction. Typically, a β-ketoester, β-diketone, or an α,β-unsaturated carbonyl compound is reacted with thiourea in the presence of a base or acid catalyst.[2][3]
Q2: What kind of yields can I typically expect from this synthesis?
A2: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. For related pyrimidinone and pyrimidinethione syntheses, yields can range from moderate to excellent (55% to over 80%).[4][5] Optimization of parameters such as temperature, catalyst, and solvent is critical to achieving higher yields.
Q3: What are the most critical parameters affecting the reaction yield?
A3: Several factors can significantly impact the yield:
-
Choice of Catalyst: Both acid and base catalysts are used. The choice depends on the specific starting materials. Basic conditions, using reagents like sodium hydroxide or potassium carbonate, are common for reactions involving thiourea.[3]
-
Solvent: The polarity and boiling point of the solvent (e.g., ethanol, DMF, dioxane) can influence reaction rates and solubility of intermediates.[6][7]
-
Temperature: Temperature control is crucial. While higher temperatures can accelerate the reaction, they may also lead to side product formation and decomposition. Some modern methods utilize microwave irradiation to reduce reaction times and potentially improve yields.[2]
-
Purity of Starting Materials: Impurities in the starting 1,3-dicarbonyl compound or thiourea can lead to unwanted side reactions and lower the yield of the desired product.
Q4: What are the common side reactions or byproducts I should be aware of?
A4: Potential side reactions include the formation of isomeric pyrimidine products, incomplete cyclization leading to acyclic intermediates, and self-condensation of the starting carbonyl compound. Additionally, the thione group can be sensitive to oxidation or may exist in tautomeric forms, which can complicate purification and characterization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Catalyst | If using a base catalyst (e.g., NaOH in ethanol), consider switching to a different base such as potassium carbonate in DMF.[6] For some substrates, a Lewis acid catalyst might be beneficial. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, consider refluxing the mixture. Monitor the reaction by TLC to avoid product decomposition at elevated temperatures.[3] Alternatively, explore microwave-assisted synthesis, which can often improve yields and reduce reaction times.[2] |
| Poor Solubility of Reagents | Change the solvent to one in which all reactants are fully soluble at the reaction temperature. Dioxane or DMF can be effective alternatives to ethanol.[7] |
| Decomposition of Starting Material or Product | Run the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is not overly acidic or basic, which could degrade the product. |
| Incorrect Stoichiometry | Ensure the molar ratios of the 1,3-dicarbonyl compound and thiourea are correct. A slight excess of thiourea is sometimes used. |
Problem 2: Formation of Multiple Products or Significant Impurities
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., self-condensation) | Add the carbonyl compound slowly to the mixture of the base and thiourea to minimize its self-reaction. |
| Isomer Formation | The reaction of unsymmetrical 1,3-dicarbonyl compounds can lead to regioisomers. Modifying the catalyst or reaction conditions may favor the formation of one isomer. Careful purification by column chromatography or recrystallization is necessary. |
| Reaction Time Too Long | Over-refluxing can lead to the formation of degradation products. Monitor the reaction progress using Thin-Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[4] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution | | Product is an oil or does not precipitate | After the reaction, concentrate the mixture under reduced pressure and attempt purification using column chromatography on silica gel.[4] | | Product is contaminated with starting materials | Improve the work-up procedure. If the product precipitates, wash it thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or diethyl ether).[4] | | Product co-precipitates with inorganic salts | If a strong base like NaOH is used, ensure it is fully neutralized or removed during work-up. Washing the crude precipitate with water can help remove inorganic impurities. |
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes typical results from an optimization study for a generic pyrimidinethione synthesis, illustrating how varying conditions can impact the final product yield.
| Entry | Catalyst (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | NaOH (1.2) | Ethanol | Reflux | 6 | 55 |
| 2 | K₂CO₃ (1.5) | DMF | 100 °C | 4 | 72 |
| 3 | TsOH (0.1) | Toluene | Reflux | 8 | 45 |
| 4 | None | Neat | 120 °C (MW) | 0.5 | 81 |
| 5 | K₂CO₃ (1.5) | DMF | 80 °C | 6 | 65 |
| 6 | NaOH (1.2) | Ethanol | Room Temp | 24 | 30 |
This table is a representative example based on general pyrimidine synthesis literature and is intended for illustrative purposes.[3][6]
Experimental Protocols
General Protocol for the Synthesis of this compound from Ethyl Acetoacetate and Thiourea
This protocol is a standard procedure that can be adapted and optimized.
Materials:
-
Ethyl acetoacetate
-
Thiourea
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute Ethanol
-
Dilute Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add thiourea (1.0 eq) and stir until it is completely dissolved.
-
Addition of Carbonyl Compound: Add ethyl acetoacetate (1.0 eq) dropwise to the solution at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 70:30 ethyl acetate/dichloromethane eluent system).[4] The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Dissolve the residue in water and acidify with dilute acetic acid until a precipitate forms.
-
Isolation: Filter the crude product using a Büchner funnel, wash the solid with cold water, and then with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations: Workflows and Pathways
Caption: General synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for synthesis and purification.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purification challenges of 2-amino-1H-pyrimidine-6-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-amino-1H-pyrimidine-6-thione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | 1. The compound has low solubility in the chosen solvent system, even at elevated temperatures.2. The compound is precipitating out too quickly, trapping impurities.3. The volume of the solvent is too large, leading to significant loss of product in the mother liquor. | 1. Screen a variety of polar solvents. Based on related compounds, ethanol or mixtures of ethanol and water are potential candidates. Use a minimal amount of hot solvent to dissolve the crude product.2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.3. Use the minimum amount of hot solvent necessary for complete dissolution of the crude product. |
| Product Discoloration (e.g., yellowing or browning) | 1. Oxidation of the thione group to a disulfide or other oxidized species.2. Presence of colored impurities from the synthesis. | 1. Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Consider adding a small amount of a reducing agent like sodium thiosulfate during workup if compatible with the compound's stability.2. Attempt purification by activated carbon treatment during recrystallization. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter hot to remove the carbon and adsorbed impurities before crystallization. |
| Inconsistent Melting Point | 1. Presence of residual solvent.2. Contamination with starting materials or byproducts.3. Tautomeric impurities. | 1. Dry the purified product under vacuum at a slightly elevated temperature (if the compound is thermally stable) for an extended period.2. Perform sequential purification steps, such as recrystallization followed by a short silica gel plug filtration.3. While the thione tautomer is generally more stable in polar solvents, ensure consistent crystallization conditions to obtain a single, stable form.[1] |
| Compound Insoluble in Common Chromatography Solvents | The high polarity and hydrogen bonding capacity of the molecule can lead to poor solubility in many organic solvents. | 1. Consider using highly polar solvent systems for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol gradients.2. If solubility remains an issue, explore reverse-phase chromatography using water/acetonitrile or water/methanol gradients with a suitable C18 stationary phase. |
| Streaking or Tailing on TLC Plate | 1. The compound is highly polar and interacts strongly with the silica gel.2. The compound is not fully dissolved in the spotting solvent. | 1. Add a small amount of a polar modifier to the mobile phase, such as acetic acid or triethylamine, to improve the spot shape.2. Ensure the sample is fully dissolved before spotting it on the TLC plate. Use a more polar solvent for dissolution if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: The primary challenges include its low solubility in many common organic solvents, its potential for oxidation, and the removal of polar impurities from the synthesis. The thione group can be susceptible to oxidation, leading to the formation of disulfides, especially in the presence of air and certain solvents.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this compound is limited, polar solvents are generally preferred for related aminopyrimidine thiones. Ethanol, isopropanol, or mixtures of these alcohols with water are good starting points for screening.[2] The thione form is expected to be more stable and favored in polar solvents.[1]
Q3: Can column chromatography be used to purify this compound?
A3: Yes, but it can be challenging due to the compound's polarity and potential for strong interaction with silica gel. A highly polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, may be required. For difficult separations, reverse-phase chromatography could be a viable alternative.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Elemental Analysis: To confirm the elemental composition.
Q5: How should I store the purified this compound?
A5: To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Experimental Protocols
General Recrystallization Protocol:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable polar solvent (e.g., ethanol).
-
Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
If the solution is colored, consider adding a small amount of activated carbon and heating for a few more minutes.
-
Filter the hot solution to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical diagram illustrating the troubleshooting process for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Amino-1H-pyrimidine-6-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-amino-1H-pyrimidine-6-thione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclocondensation reaction of a suitable three-carbon precursor with thiourea in the presence of a base. A common approach involves the reaction of thiourea with a malonic acid derivative, such as diethyl malonate or malononitrile, in an alcoholic solvent with a base like sodium ethoxide.
Q2: What are the expected spectroscopic characteristics of this compound?
A2: The characterization of this compound would involve standard spectroscopic techniques. In ¹H NMR, one would expect to see distinct signals for the amino protons and the vinyl proton on the pyrimidine ring. The ¹³C NMR would show characteristic peaks for the thione carbon (C=S) and the other carbons of the pyrimidine ring. FT-IR spectroscopy should reveal characteristic absorption bands for N-H stretching of the amino group, C=S stretching, and C=N stretching vibrations.
Q3: Can this compound exist in different tautomeric forms?
A3: Yes, this compound can exist in tautomeric forms. The primary tautomers are the thione form (with the C=S double bond) and the thiol form (with the S-H single bond, also named 2-amino-6-mercaptopyrimidine). The predominant tautomer can depend on the solvent and the solid-state packing. It is crucial to consider both forms when analyzing spectroscopic data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Base/Solvent Combination: The choice of base and solvent is critical for the condensation reaction. Inadequate basicity may not be sufficient to deprotonate the active methylene compound. | 1. Ensure the use of a strong base like sodium ethoxide or sodium methoxide in the corresponding alcohol (ethanol or methanol). The base should be freshly prepared or properly stored to ensure its activity. |
| 2. Low Quality of Reagents: Thiourea or the malonic acid derivative may be of poor quality or degraded. | 2. Use high-purity, dry reagents. Recrystallize or distill the starting materials if necessary. | |
| 3. Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 3. Reflux the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Formation of a White Precipitate that is not the Product | 1. Hydrolysis of Thiourea: Under strongly basic conditions and in the presence of water, thiourea can hydrolyze to urea and hydrogen sulfide. Urea can then react to form 2-amino-1H-pyrimidin-6(1H)-one as a byproduct. | 1. Ensure anhydrous reaction conditions. Use dry solvents and reagents. |
| 2. Self-condensation of the Malonic Acid Derivative: Active methylene compounds can undergo self-condensation, especially under strong basic conditions. | 2. Add the base slowly to the reaction mixture containing the malonic acid derivative and thiourea. Maintain a controlled temperature during the addition. | |
| Product is Difficult to Purify/Contaminated with Side Products | 1. Formation of Disulfide Byproducts: The thiol tautomer of the product can be oxidized to form a disulfide-linked dimer, especially if exposed to air for extended periods during workup. | 1. Minimize exposure to air during workup. Consider performing the workup under an inert atmosphere (e.g., nitrogen or argon). The disulfide can sometimes be reduced back to the thiol. |
| 2. Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to acyclic condensation products. | 2. Ensure sufficient reaction time and temperature. Monitor the reaction by TLC to confirm the disappearance of starting materials and intermediates. | |
| 3. S-Alkylation: If an alkyl halide is present (e.g., from a previous step or as an impurity), the thiol tautomer can undergo S-alkylation. | 3. Ensure all reagents are free from alkyl halide impurities. | |
| Inconsistent Spectroscopic Data | 1. Presence of Tautomers: As mentioned in the FAQs, the presence of both the thione and thiol tautomers can lead to more complex NMR and IR spectra than expected for a single species. | 1. Analyze the spectra carefully, looking for characteristic signals of both tautomers. The ratio of tautomers may change with the solvent used for analysis. |
| 2. Residual Solvent or Reagents: Impurities from the reaction or purification steps can complicate the spectra. | 2. Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. Recrystallization is often an effective purification method. |
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table provides a general overview of the impact of reaction parameters on similar pyrimidine-thione syntheses.
| Parameter | Effect on Yield | Effect on Purity | General Recommendation |
| Reaction Temperature | Increasing temperature generally increases the reaction rate and yield up to a certain point (reflux). | Excessively high temperatures for prolonged periods can lead to decomposition and byproduct formation. | Refluxing in a suitable solvent (e.g., ethanol) is typically optimal. |
| Reaction Time | Yield increases with time until the reaction reaches completion. | Extended reaction times can increase the likelihood of side reactions and decomposition. | Monitor the reaction by TLC to determine the optimal time (typically several hours). |
| Base Concentration | A stoichiometric amount of a strong base is usually required for optimal yield. | Excess base can promote side reactions like thiourea hydrolysis and self-condensation of the active methylene compound. | Use approximately one equivalent of a strong base like sodium ethoxide. |
| Purity of Reagents | Higher purity reagents lead to higher yields of the desired product. | Impurities in starting materials can lead to the formation of byproducts, complicating purification. | Use high-purity, anhydrous reagents and solvents. |
Key Experimental Protocol: General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of related thiouracil derivatives. Optimization may be required for specific laboratory conditions.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) and a suitable malonic acid derivative (e.g., diethyl malonate or malononitrile, 1 equivalent) in anhydrous ethanol.
-
Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol (1 equivalent). The sodium ethoxide should be freshly prepared or a commercially available solution of known concentration.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7. This will precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold ethanol and then water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: Dry the purified product under vacuum and characterize it using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and elemental analysis to confirm its identity and purity.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the synthetic process and potential pitfalls, the following diagrams have been generated using the DOT language.
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Optimization of reaction conditions for 2-aminopyrimidine-6-thione derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopyrimidine-6-thione derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-aminopyrimidine-6-thione and related derivatives.
| Issue | Possible Cause | Recommendation |
| Low or No Product Yield | Incomplete reaction | Extend the reaction time or increase the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[1] |
| Poor quality of starting materials | Ensure the purity of reactants, especially the starting pyrimidine and amine derivatives. | |
| Inappropriate solvent | Some reactions proceed better under solvent-free conditions.[1] If using a solvent, ensure it is anhydrous if the reaction is moisture-sensitive. | |
| Incorrect stoichiometry of reactants | Verify the molar ratios of the starting materials. A slight excess of one reactant may be beneficial. | |
| Formation of Multiple Products/Side Reactions | Non-specific reactions | Adjust the reaction temperature. Lower temperatures can sometimes increase selectivity. |
| Presence of reactive functional groups | Protect sensitive functional groups on your starting materials before the main reaction. | |
| Air or moisture sensitivity | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the work-up solvent | After reaction completion, add distilled water to precipitate the product.[1] If a precipitate does not form, the solvent can be removed under vacuum.[1] |
| Oily product formation | Try crystallizing the crude product from a different solvent system, such as ethanol.[1] | |
| Impurities co-eluting with the product during chromatography | Optimize the solvent system for column chromatography to achieve better separation. | |
| Inconsistent Reaction Outcomes | Variability in reaction conditions | Strictly control reaction parameters such as temperature, stirring speed, and addition rate of reagents. |
| Degradation of reagents | Store reagents under the recommended conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 2-aminopyrimidine-6-thione derivatives?
A1: Common starting materials include substituted 2-amino-4,6-dichloropyrimidines which can be reacted with various amines.[1][2] Another approach involves the cyclization of compounds like thiourea with a suitable three-carbon fragment.
Q2: What is the role of a base, such as triethylamine, in these reactions?
A2: A base like triethylamine is often used to neutralize acids formed during the reaction, such as HCl, which is generated when using chlorinated pyrimidine precursors.[1] This prevents the protonation of the amino groups on the reactants, which would render them unreactive.
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free conditions have been successfully employed for the synthesis of 2-aminopyrimidine derivatives, often leading to high yields.[1] This method involves heating the finely ground reactants together.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TCC).[1] A suitable solvent system, such as hexane and ethyl acetate, can be used to develop the TLC plate.[1]
Q5: My product is a solid. How can I best purify it?
A5: If a solid product precipitates from the reaction mixture, it can be filtered and then purified by crystallization, for example, from ethanol.[1]
Optimization of Reaction Conditions
The yield of 2-aminopyrimidine derivatives can be significantly influenced by reaction parameters such as temperature and reaction time. Below is a summary of optimization data for a related synthesis.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 49 |
| 4 | 80 | 3 | 75 |
Experimental Protocols
General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives
A common method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine with a substituted amine.[1]
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).[1]
-
Heat the mixture under solvent-free conditions at 80–90 °C.[1]
-
Monitor the reaction by TLC using a hexane/ethyl acetate solvent system.[1]
-
Upon completion, add distilled water to the reaction mixture to precipitate the product.[1]
-
Filter the precipitate and crystallize it from ethanol.[1]
-
If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.[1]
Visualizations
Caption: General experimental workflow for the synthesis of 2-aminopyrimidine derivatives.
Caption: Plausible reaction pathway for the formation of 2-aminopyrimidine-6-thione derivatives.
References
Overcoming solubility issues of 2-amino-1H-pyrimidine-6-thione in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-amino-1H-pyrimidine-6-thione in various assays.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Stock Solutions
Question: I am observing precipitation when trying to dissolve this compound in common organic solvents like DMSO to make a concentrated stock solution. What can I do?
Answer:
This is a common issue with compounds that have poor solubility. Here are several strategies to address this, starting with the simplest:
-
Sonication and Gentle Warming: Before considering other solvents, try aiding the dissolution process.
-
Protocol: Place your vial containing the compound and solvent in a sonicator bath for 5-10 minutes. You can also gently warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
-
Solvent Selection: If sonication and warming are insufficient, you may need to try alternative solvents or co-solvent systems. While direct solubility data for this compound is limited, related aminopyrimidines show good solubility in polar organic solvents.[1]
-
Alternative Solvents: Consider using N,N-dimethylformamide (DMF) or dimethylacetamide (DMA).
-
Co-solvent Systems: Prepare a stock solution in a mixture of solvents. For example, a 1:1 mixture of DMSO and ethanol may improve solubility.
-
-
pH Adjustment: this compound is predicted to be a weak base. Adjusting the pH of your stock solution can significantly increase solubility.
-
Protocol: Add a small amount of a weak acid (e.g., 0.1 M HCl) dropwise to your suspension while vortexing. Monitor for dissolution. Be mindful that the final pH of your assay will need to be readjusted and controlled.
-
Issue: Precipitation in Aqueous Buffer During Assay Preparation
Question: My DMSO stock solution of this compound is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer:
This "crashing out" is a classic sign of a compound with poor aqueous solubility. The key is to maintain the compound's solubility in the final aqueous environment of your assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation in aqueous buffer.
Detailed Strategies:
-
Optimize DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells and may still not prevent precipitation upon dilution.
-
Recommendation: Aim for a final DMSO concentration of less than 1% in your assay, and ideally below 0.5%. You may need to prepare a more dilute stock solution to achieve this, if the compound's potency allows.
-
-
Employ Co-solvents in the Assay Buffer: The presence of a small amount of a water-miscible organic solvent in your final assay buffer can help maintain solubility.
-
Examples: Ethanol, propylene glycol, or polyethylene glycol (PEG) can be included in the assay buffer at low concentrations (e.g., 1-5%). Always run a vehicle control to ensure the co-solvent does not affect your assay.
-
-
pH Modification of the Assay Buffer: As a weakly basic compound, this compound will be more soluble at a slightly acidic pH.
-
Protocol: Carefully adjust the pH of your final assay buffer downwards (e.g., to pH 6.5-7.0) and assess if this prevents precipitation. Ensure the pH change is compatible with your biological system (e.g., enzyme activity, cell viability).
-
-
Use of Surfactants: Non-ionic surfactants at low concentrations can form micelles that encapsulate the compound, keeping it in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Protocol: Prepare a solution of β-cyclodextrin or its derivatives (e.g., HP-β-CD) in your assay buffer and then add the stock solution of your compound. The optimal concentration of cyclodextrin will need to be determined empirically.
-
Quantitative Data Summary
| Compound | Predicted Property | Value | Implication for Solubility |
| 4-amino-6-methyl-1H-pyrimidine-2-thione | pKa | 11.36 | Weakly basic; solubility will increase with decreasing pH. |
| 2-Aminopyrimidine | Water Solubility | Moderately Soluble | The parent aminopyrimidine structure has some inherent water solubility. |
| 2-Aminopyrimidine | Organic Solvent Solubility | Soluble in methanol and ethanol | Polar organic solvents are good choices for stock solutions.[1] |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Log10 of Water Solubility (mol/L) | -0.66 | Indicates relatively low water solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in a DMSO/Ethanol Co-solvent System
-
Weigh out the required amount of this compound.
-
Add a volume of DMSO equivalent to 50% of the final desired volume.
-
Vortex the mixture for 1 minute.
-
Place the vial in a sonicator bath for 10 minutes.
-
Add a volume of absolute ethanol equivalent to 50% of the final desired volume.
-
Vortex thoroughly until the solution is clear. If necessary, gently warm to 37°C.
-
Store the stock solution at -20°C.
Protocol 2: Kinetic Solubility Assay
This protocol helps determine the concentration at which the compound begins to precipitate from an aqueous solution.[3][4]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add your aqueous assay buffer.
-
Add a small volume of the DMSO stock solution to the first well to achieve a high starting concentration (e.g., 200 µM) with a final DMSO concentration of 2%.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Signaling Pathway
Pyrimidine-2-thione derivatives have been shown to have potential as antineoplastic agents through the inhibition of signaling pathways such as the RAS/PI3K/Akt/JNK pathway. Below is a diagram illustrating this pathway and the potential point of inhibition.
References
Stability studies of 2-amino-1H-pyrimidine-6-thione under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-1H-pyrimidine-6-thione. The information is designed to address common challenges encountered during stability studies.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide-like linkage in the pyrimidine ring and the thione group can be susceptible to hydrolysis under acidic or basic conditions. This may lead to ring opening or conversion of the thione to a carbonyl group.
-
Oxidation: The thione group is prone to oxidation, which can lead to the formation of a disulfide dimer or further oxidation to sulfonic acid derivatives. The amino group can also be a site for oxidative degradation.
-
Photodegradation: Aromatic and heterocyclic compounds, especially those with thione groups, can be sensitive to light. Photodegradation may involve complex radical reactions leading to a variety of degradation products.
-
Thione-Thiol Tautomerism: this compound can exist in equilibrium with its thiol tautomer (2-amino-6-mercaptopyrimidine). The thiol form is more susceptible to oxidation, potentially forming disulfides.
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at temperatures above the recommended storage conditions (e.g., 40°C, 60°C, or higher).
-
Photostability: Exposing the solid compound or a solution to a combination of visible and UV light, as per ICH Q1B guidelines.[2]
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common technique.[4]
-
Column Selection: A C18 or C8 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for the best separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Mild Acidic Conditions
| Potential Cause | Troubleshooting Step |
| Hydrolytic instability of the pyrimidine ring. | Neutralize the sample immediately after the time point is collected to prevent further degradation. Analyze the sample as soon as possible. Consider using a weaker acid or a lower temperature for the stress study to achieve a target degradation of 5-20%. |
| Co-solvent effects. | If a co-solvent is used to dissolve the compound, ensure it is stable under acidic conditions and does not participate in the degradation reaction. Run a control with only the co-solvent and acid. |
Issue 2: Multiple, Poorly Resolved Peaks in the Chromatogram After Oxidative Stress
| Potential Cause | Troubleshooting Step |
| Formation of multiple oxidation products. | The thione and amino groups can be oxidized to various states. Optimize the HPLC gradient to improve the separation of these closely eluting peaks. A slower gradient or a different organic modifier might be necessary. |
| Radical reactions leading to a complex mixture. | Use a lower concentration of the oxidizing agent (e.g., H₂O₂) or a shorter exposure time. Consider adding a radical scavenger to the control sample to identify radical-mediated degradation products. |
| Metal-catalyzed oxidation. | Ensure all glassware is scrupulously clean and consider using a chelating agent like EDTA in the sample preparation to sequester any trace metal ions that could catalyze oxidation. |
Issue 3: Inconsistent Results in Photostability Studies
| Potential Cause | Troubleshooting Step |
| Inadequate control of light exposure. | Ensure consistent light intensity and wavelength by using a validated photostability chamber that conforms to ICH Q1B guidelines.[2] Wrap control samples in aluminum foil to protect them from light. |
| Solvent-mediated photodegradation. | The choice of solvent can significantly influence photodegradation pathways. Test the photostability in different solvents (e.g., water, methanol, acetonitrile) to understand the role of the solvent. |
| Photodegradation of degradation products. | Initial degradation products may themselves be photosensitive, leading to a complex degradation profile over time. Analyze samples at multiple time points to track the formation and disappearance of different species. |
Quantitative Data Summary (Inferred)
The following tables provide an estimated summary of potential degradation under various stress conditions, based on general knowledge of similar chemical structures. These are not experimental data for this compound.
Table 1: Inferred Hydrolytic Stability
| Condition | Temperature | Time | Estimated Degradation (%) | Potential Degradation Products |
| 0.1 M HCl | 60°C | 24 h | 15 - 30 | Ring-opened products, 2-amino-1H-pyrimidin-6-one |
| 0.1 M NaOH | 60°C | 24 h | 10 - 25 | Ring-opened products, potential desulfurization |
| pH 7 Buffer | 40°C | 7 days | < 5 | Minimal degradation |
Table 2: Inferred Oxidative and Photolytic Stability
| Condition | Temperature | Time | Estimated Degradation (%) | Potential Degradation Products |
| 3% H₂O₂ | Room Temp | 24 h | 20 - 40 | Disulfide dimer, sulfonic acid derivatives |
| ICH Light | Room Temp | 7 days | 10 - 25 | Complex mixture of photoproducts |
Experimental Protocols (Generalized)
Protocol 1: Forced Degradation Under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.
-
Incubation: Incubate the solution at 60°C in a water bath.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Instrument: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 270 nm) and collect spectra from 200-400 nm to check for peak purity.
-
Injection Volume: 10 µL.
-
Method Specificity: Inject solutions of the parent compound, placebo (if in a formulation), and stressed samples to demonstrate that the peaks for the parent compound and degradation products are well-resolved.
Visualizations
References
Troubleshooting inconsistent results in 2-amino-1H-pyrimidine-6-thione experiments
Welcome to the technical support center for experiments involving 2-amino-1H-pyrimidine-6-thione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the possible causes and solutions?
A1: Low yields can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The condensation reaction between a β-ketoester (like ethyl acetoacetate) and thiourea requires specific conditions to proceed to completion.
-
Solution: Ensure the reaction is refluxed for an adequate amount of time, typically several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Also, verify the quality and dryness of your starting materials and solvent.
-
-
Improper pH: The reaction is sensitive to pH. A strongly acidic or basic medium can lead to side reactions or decomposition of the product.
-
Solution: Maintain a basic environment, often by using a sodium ethoxide or potassium carbonate base. The pH should be carefully controlled throughout the reaction.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Solution: Control the reaction temperature carefully. Overheating can promote the formation of unwanted side products. Ensure the stoichiometry of the reactants is accurate.
-
Q2: I am observing the formation of an unexpected precipitate or multiple spots on my TLC plate. What are the likely side products?
A2: The synthesis can lead to several side products, including:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will see spots corresponding to your starting materials on the TLC plate.
-
Hydrolysis Products: The thione group can be susceptible to hydrolysis under certain conditions, leading to the corresponding pyrimidinone.
-
Polymerization Products: Under harsh conditions, pyrimidine derivatives can sometimes polymerize.
To identify these, it is recommended to run co-spots with your starting materials on the TLC plate. Characterization of the isolated side products by NMR or mass spectrometry can also be helpful.
Purification
Q3: I am having difficulty purifying this compound by recrystallization. What is a suitable solvent system?
A3: Purification by recrystallization can be challenging due to the compound's polarity and potential for tautomerism.
-
Recommended Solvents: A common and effective solvent for recrystallization is a mixture of Dimethylformamide (DMF) and water or ethanol and water. The compound is typically dissolved in a minimal amount of hot DMF or ethanol, and then water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form crystals.
-
Alternative: Acid-base purification can also be employed. The compound can be dissolved in a dilute basic solution (e.g., NaOH) and then reprecipitated by the addition of acid (e.g., acetic acid). This method can be effective in removing non-acidic impurities.
Characterization and Stability
Q4: The NMR spectrum of my product shows broad peaks or unexpected shifts. What could be the reason?
A4: The spectral characteristics of this compound can be influenced by several factors:
-
Tautomerism: This compound can exist in equilibrium between the thione and thiol tautomeric forms.[1][2] This equilibrium can be solvent and temperature-dependent, leading to peak broadening or the appearance of multiple sets of signals in the NMR spectrum.
-
Solvent Effects: The choice of NMR solvent can significantly impact the chemical shifts. For instance, in DMSO-d6, the NH and SH protons will be observable, while in other solvents, they may exchange with residual water.
-
Purity: The presence of impurities will, of course, lead to additional peaks in the spectrum.
Q5: My sample of this compound seems to degrade over time. What are the proper storage conditions?
A5: this compound can be sensitive to light, air, and moisture.
-
Storage Recommendations: To ensure stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place. For long-term storage, keeping it in a desiccator at low temperatures is advisable.
Experimental Protocols
Synthesis of this compound
This protocol is based on the common synthesis of pyrimidine derivatives from β-dicarbonyl compounds and thiourea.[3][4]
Materials:
-
Ethyl acetoacetate
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under a nitrogen atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and ethyl acetoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water.
-
Precipitation: Acidify the aqueous solution with dilute HCl to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60 °C.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as DMF/water or ethanol/water.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the pyrimidine ring proton, the amino group protons, and the NH proton of the thione. The chemical shifts can vary due to tautomerism.[5] |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the pyrimidine ring, including the characteristic C=S carbon.[5] |
| IR (KBr) | Absorption bands for N-H stretching (amino and ring NH), C=C and C=N stretching of the pyrimidine ring, and the C=S stretching vibration.[6] |
| HPLC | A single major peak under optimized conditions (e.g., C18 column with a mobile phase of acetonitrile and water with a small amount of acid like formic acid).[7][8] |
Signaling Pathways and Biological Context
Pyrimidine derivatives are known for their significant roles in medicinal chemistry, particularly in cancer therapy.[9][10][11][12][13] While the specific signaling pathways for this compound are still under active investigation, related compounds have shown interactions with key cancer-related pathways.
Potential Involvement in EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell growth, proliferation, and survival.[14][15][16][17][18] Dysregulation of this pathway is a hallmark of many cancers. Certain pyrimidine derivatives have been developed as EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
Potential Role as a BRD4 Inhibitor
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription.[19][20][21][22] It is a promising target in cancer therapy. The general structure of some pyrimidine-based compounds makes them potential candidates for BRD4 inhibition.
Caption: The role of BRD4 in transcriptional regulation.
Troubleshooting Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 10. Review: Pyrimidine Derivatives as Anticancer Agents [jpsdm.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. jrasb.com [jrasb.com]
- 13. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 18. ClinPGx [clinpgx.org]
- 19. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
Technical Support Center: Enhancing the Selectivity of 2-Amino-1H-pyrimidine-6-thione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-1H-pyrimidine-6-thione derivatives. The information provided is intended to assist with common challenges encountered during the synthesis, purification, and biological evaluation of these compounds, with a focus on improving their selectivity as kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Question: We are experiencing low yields in the synthesis of our target this compound derivative. What are the common causes and potential solutions?
Answer: Low yields can stem from several factors. Firstly, the quality of your starting materials is crucial. Ensure that your substituted thiourea and β-ketoester or equivalent three-carbon synthon are of high purity. Secondly, the reaction conditions, particularly the base and solvent, play a significant role. If you are using a standard base like sodium ethoxide in ethanol, consider exploring other bases such as potassium carbonate or DBU in different solvents like DMF or DMSO, as the optimal conditions can be substrate-dependent. Reaction temperature and time are also critical parameters to optimize. Finally, inefficient purification can lead to product loss. Column chromatography with a carefully selected solvent system is often necessary. Consider using a gradient elution to improve separation.
Question: During the synthesis of our this compound derivatives, we are observing the formation of multiple side products. How can we minimize these?
Answer: Side product formation is a common issue. A frequent side reaction is the formation of isomeric pyrimidine species or pyrimidinone analogues if the thionation step is incomplete or if oxidation occurs. To minimize these, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Careful control of the reaction temperature can also prevent the formation of undesired isomers. If you are using a thionating agent like Lawesson's reagent, ensure it is added portion-wise at a controlled temperature. Analysis of the side products by LC-MS and NMR can help in identifying their structures and subsequently devising a strategy to avoid their formation.
Question: What are the most effective methods for purifying this compound derivatives?
Answer: The purification of these compounds can be challenging due to their often-polar nature and potential for tautomerization. The most common and effective method is flash column chromatography on silica gel. A range of solvent systems can be employed, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with ethyl acetate or methanol. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and reduce tailing for basic compounds. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can also be an effective final purification step to obtain highly pure material.
Biological Evaluation & Selectivity
Question: How can we improve the kinase selectivity of our this compound inhibitors?
Answer: Enhancing kinase selectivity is a key challenge in drug discovery. The selectivity of pyrimidine-based inhibitors is often governed by the substituents at various positions of the pyrimidine core.[1][2]
-
2-Amino Group: Modifications at the 2-amino position can significantly impact selectivity. Introducing bulky or substituted aryl or alkyl groups can create steric hindrance that is tolerated by the target kinase but not by off-target kinases.
-
Position 4 and 5: Substitutions at the 4 and 5-positions of the pyrimidine ring, which are situated near the gatekeeper residue of the kinase binding pocket, can be exploited to achieve selectivity.[1][2] For example, introducing a small alkyl group at the 5-position can enhance selectivity for kinases with a smaller gatekeeper residue.
-
6-Thione Group: While less commonly modified, the sulfur atom can be a site for derivatization to explore different interactions within the ATP-binding pocket.
A systematic structure-activity relationship (SAR) study is essential. Synthesize a focused library of analogues with diverse substituents at these key positions and profile them against a panel of kinases to identify selectivity trends.
Question: What is a standard experimental setup for assessing the kinase inhibitory activity and selectivity of our compounds?
Answer: A common method is an in vitro kinase assay. This typically involves incubating the purified kinase, a suitable substrate (often a peptide), ATP, and your inhibitor at various concentrations. The kinase activity is then measured by quantifying the amount of phosphorylated substrate. This can be done using various detection methods, including radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., FRET or fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™). To assess selectivity, the compound should be tested against a panel of different kinases. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined for each kinase, and the ratio of IC50 values provides a measure of selectivity.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound Analogs
| Compound ID | R1 (at C4) | R2 (at N2) | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity (Kinase B/Kinase A) |
| Lead-1 | -H | -H | 150 | 300 | 2 |
| Analog-1a | -CH3 | -H | 120 | 1200 | 10 |
| Analog-1b | -Phenyl | -H | 50 | 750 | 15 |
| Analog-2a | -H | -Methyl | 200 | 800 | 4 |
| Analog-2b | -H | -Cyclopropyl | 180 | 3600 | 20 |
| Analog-3 | -Phenyl | -Cyclopropyl | 25 | >10,000 | >400 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Synthesis of a 4-Aryl-2-(substituted-amino)-1H-pyrimidine-6-thione Derivative
-
Step 1: Synthesis of the Thiourea Precursor. To a solution of the desired amine (1.0 eq) in a suitable solvent such as dichloromethane, add an isothiocyanate (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude thiourea, which can be purified by recrystallization or used directly in the next step.
-
Step 2: Cyclocondensation. To a solution of the thiourea (1.0 eq) in absolute ethanol, add a β-ketoester (e.g., ethyl benzoylacetate, 1.1 eq) and a base such as sodium ethoxide (2.0 eq).
-
Step 3: Reaction Monitoring. Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~5-6 to precipitate the product.
-
Step 5: Purification. Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Compound Dilution: Serially dilute the test compound stock solution in assay buffer to obtain a range of desired concentrations.
-
Assay Plate Setup: In a 384-well plate, add the diluted test compounds. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Addition: Add the kinase and substrate solution to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Caption: A general experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Logical relationships in the structure-activity relationship (SAR) for enhancing selectivity.
References
Technical Support Center: Analysis of 2-Amino-1H-pyrimidine-6-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of analytical methods for 2-amino-1H-pyrimidine-6-thione.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for analytical method development?
A1: this compound is a heterocyclic compound containing both an amino group and a thione group. The amino group makes the molecule basic, which can lead to strong interactions with silica-based HPLC columns. The thione group is susceptible to oxidation, which can affect the stability of the compound in solution. Its aromatic structure allows for UV detection.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the analysis of pyrimidine derivatives. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3][4]
Q3: How can I confirm the identity of this compound in my sample?
A3: The identity of the compound can be confirmed using a combination of techniques. The retention time in an HPLC or LC-MS method should match that of a certified reference standard. For unequivocal identification, mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.[5] Additionally, spectroscopic methods like 1H NMR and IR can provide structural confirmation.[6][7]
Troubleshooting Guides
HPLC-UV Analysis
Problem 1: My peak for this compound is tailing.
-
Possible Cause 1: Secondary interactions with the stationary phase. The basic amino group on the pyrimidine ring can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.
-
Solution:
-
Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., a polymer-based or a polar-embedded column).
-
Adjust the mobile phase pH to be 2-3 units below the pKa of the amino group to ensure it is fully protonated and reduce interactions with silanols.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
-
Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, optimize the sample concentration or reduce the injection volume.
-
-
Possible Cause 3: Extra-column band broadening. Long or wide-bore tubing between the injector, column, and detector can cause peak dispersion.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Problem 2: The peak area of my analyte is not reproducible.
-
Possible Cause 1: Analyte instability. The thione group can be prone to oxidation, leading to degradation of the analyte in solution.
-
Solution:
-
Prepare fresh solutions daily and store them in a cool, dark place.
-
Consider the addition of an antioxidant to the sample solvent.
-
Investigate the stability of the analyte in different solvents to find the most suitable one.
-
-
-
Possible Cause 2: Inconsistent sample preparation. Variability in extraction or dilution steps can lead to inconsistent results.
-
Solution: Ensure that the sample preparation protocol is well-defined and followed precisely for all samples and standards. Use of an internal standard can help to correct for variations.
-
-
Possible Cause 3: HPLC system issues. Leaks, pump problems, or an inconsistent injector can all lead to poor reproducibility.
-
Solution: Perform regular maintenance on your HPLC system. Check for leaks, ensure the pump is delivering a consistent flow rate, and verify the precision of the autosampler.
-
LC-MS/MS Analysis
Problem 1: I am observing low signal intensity or ion suppression for this compound.
-
Possible Cause 1: Matrix effects. Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed signal.
-
Solution:
-
Improve sample clean-up procedures. Solid-phase extraction (SPE) can be effective at removing interfering matrix components.
-
Optimize the chromatography to separate the analyte from the interfering compounds.
-
Use a stable isotope-labeled internal standard that will be affected by ion suppression in the same way as the analyte, allowing for accurate quantification.
-
Dilute the sample to reduce the concentration of matrix components.[1]
-
-
-
Possible Cause 2: Inefficient ionization. The choice of ionization source and its settings can greatly impact signal intensity.
-
Solution:
-
Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature.
-
Given the basic nature of the amino group, positive ion mode is likely to be more effective.
-
Ensure the mobile phase is compatible with ESI; for example, avoid non-volatile buffers like phosphate.
-
-
Problem 2: The fragmentation pattern of my analyte is inconsistent.
-
Possible Cause 1: In-source fragmentation. If the voltage in the ion source is too high, the molecule can fragment before it enters the mass analyzer.
-
Solution: Optimize the cone voltage (or equivalent parameter) to minimize in-source fragmentation and maximize the intensity of the precursor ion.
-
-
Possible Cause 2: Incorrect collision energy. The energy used to fragment the precursor ion in the collision cell will determine the resulting fragment ions.
-
Solution: Perform a collision energy optimization experiment to find the optimal energy that produces stable and abundant fragment ions for use in Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: Example HPLC-UV Method Validation Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | - |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | - |
| Precision (%RSD) | ||
| - Intra-day | < 2% | ≤ 5% |
| - Inter-day | < 3% | ≤ 10% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Specificity | No interference from blank | No interference at the retention time of the analyte |
Table 2: Example LC-MS/MS Method Validation Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.995 |
| Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1 ng/mL | - |
| Precision (%RSD) | ||
| - Intra-day | < 5% | ≤ 15% |
| - Inter-day | < 8% | ≤ 15% |
| Accuracy (% Recovery) | 97.2% - 103.5% | 85% - 115% |
| Matrix Effect | 95% - 105% | 85% - 115% |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of this compound
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or the λmax determined from a UV scan).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase), filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.
-
Protocol 2: LC-MS/MS Method for the Quantification of this compound
-
Chromatographic and Mass Spectrometric System:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 2% B to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions:
-
Analyte: Precursor ion (M+H)+ → Product ion 1 (quantifier), Precursor ion (M+H)+ → Product ion 2 (qualifier). (Note: Specific m/z values would need to be determined by infusion of the compound).
-
Internal Standard (IS): (If available, a stable isotope-labeled version of the analyte would be ideal).
-
-
-
Standard and Sample Preparation:
-
Follow a similar procedure as for the HPLC-UV method, but with concentrations appropriate for the higher sensitivity of the LC-MS/MS system. For biological samples, a protein precipitation or solid-phase extraction step would be necessary.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for common issues in the analysis of this compound.
References
- 1. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-amino-1H-pyrimidine-6-thione and its related compounds, highlighting their therapeutic potential through a compilation of experimental data on their biological activities. This analysis aims to facilitate the identification of promising scaffolds for future drug development.
The pyrimidine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, this compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into a comparative study of this key compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Comparative Biological Activities
The therapeutic efficacy of this compound and its analogs stems from their diverse biological actions. These compounds have been extensively studied for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity
Numerous derivatives of pyrimidine-6-thione have demonstrated potent cytotoxic effects against various cancer cell lines. The introduction of different substituents on the pyrimidine ring has led to the development of compounds with enhanced anticancer activity. For instance, certain thienopyrimidine derivatives have shown significant inhibitory activity against breast cancer cell lines.[1] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation and survival pathways.[2][3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative 14 | MCF-7 (Breast) | 22.12 | [1] |
| Thienopyrimidine derivative 13 | MCF-7 (Breast) | 22.52 | [1] |
| Thienopyrimidine derivative 9 | MCF-7 (Breast) | 27.83 | [1] |
| Thienopyrimidine derivative 12 | MCF-7 (Breast) | 29.22 | [1] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 30.40 | [1] |
| Pyrimidine-2-thione derivative 5a | In-silico (H-RAS-GTP) | Top-ranked binding energy | [4] |
| Dihydropyrimidine-2(1H)-thione DTP-4 | HeLa | 2.32 | [5] |
| Dihydropyrimidine-2(1H)-thione DTP-06 | Jurkat T cell | 5.39 | [5] |
Antimicrobial Activity
Pyrimidine-thiones and their derivatives have been reported to possess significant in vitro growth inhibitory activity against a range of microbial species.[6] The structural modifications of these compounds play a crucial role in their antimicrobial efficacy. For example, the introduction of anilido derivatives has yielded compounds with notable activity against bacteria such as B. megaterium, B. subtilis, E. coli, and Ps. fluorescens.[6]
| Compound/Derivative | Microorganism | Activity |
| Anilido pyrimidinethione derivatives (2a-j) | B. megaterium, B. subtilis, E.coli, Ps. fluorescens, A. awamori | In vitro growth inhibitory activity |
| 6-Substituted pyrimidine-2,4-diones | E. coli (Gram-negative), S. aureus (Gram-positive) | Good to moderate antibacterial activity |
Enzyme Inhibition
The mechanism of action for many pyrimidine derivatives is linked to their ability to inhibit specific enzymes that are vital for disease progression. For instance, certain dihydropyrimidine-2-thione derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[7] Similarly, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit d-Dopachrome Tautomerase (MIF2), an enzyme implicated in cancer.[8]
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Dihydropyrimidine-2-thione 12j | SARS-CoV-2 Mpro | 0.063 | [7] |
| Dihydropyrimidine-2-thione 12l | SARS-CoV-2 Mpro | 0.054 | [7] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 5d | d-Dopachrome Tautomerase (MIF2) | 1.0 | [8] |
| Pyrimidine-2,4-dione 4 | BRD4 | 0.029 | [9] |
| Pyrimidine-2,4-dione 7 | BRD4 | 0.042 | [9] |
| Pyrimidine-2,4-dione 4 | PLK1 | 0.094 | [9] |
| Pyrimidine-2,4-dione 7 | PLK1 | 0.02 | [9] |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for designing more effective and targeted therapies.
Bone Anabolic Activity via BMP2/SMAD1 Pathway
Certain novel pyrimidine derivatives have been shown to promote osteogenesis, or bone formation, by activating the BMP2/SMAD1 signaling pathway. This pathway is critical for bone development and regeneration.
Caption: Activation of the BMP2/SMAD1 signaling pathway by a pyrimidine derivative, leading to osteogenesis.
Anticancer Activity via RAS/PI3K/Akt/JNK Inhibition
Some pyrimidine-2-thione derivatives exert their antineoplastic effects by inhibiting the RAS/PI3K/Akt/JNK signaling pathway. This pathway is frequently dysregulated in various cancers and plays a key role in cell growth, proliferation, and survival.
Caption: Inhibition of the RAS/PI3K/Akt/JNK pathway by a pyrimidine-2-thione derivative, leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Caption: Workflow of the MTT assay for determining cell viability and cytotoxicity.
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][10]
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antimicrobial activity of the compounds is often assessed using the agar well diffusion method.
Procedure:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are made in the agar using a sterile borer.
-
A defined volume of the test compound solution (at a known concentration) is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.
-
The activity is compared with that of a standard antimicrobial agent.
This comparative guide underscores the significant therapeutic potential of this compound and its derivatives. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery, paving the way for the development of novel and more effective therapeutic agents.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Synthesis of novel pyrimidine derivatives and their bioevaluations. [wisdomlib.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. researchgate.net [researchgate.net]
- 7. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08449G [pubs.rsc.org]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-amino-1H-pyrimidine-6-thione: A Comparative Guide
Introduction
2-amino-1H-pyrimidine-6-thione is a heterocyclic compound featuring a pyrimidine scaffold, a structure of significant interest in medicinal chemistry. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, its structural motifs—the 2-aminopyrimidine core and a thione group—are present in numerous biologically active agents. This guide aims to propose a putative mechanism of action for this compound based on the known activities of structurally related compounds and to provide a framework for its experimental validation. We will compare its hypothetical profile with established therapeutic agents, particularly in the context of kinase inhibition, a common mechanism for 2-aminopyrimidine derivatives.[1][2][3][4]
The 2-aminopyrimidine moiety is a well-established pharmacophore found in several approved drugs, including the kinase inhibitors Imatinib and Abemaciclib.[1][3] These compounds often function by competing with ATP for the binding site on various kinases, thereby modulating cellular signaling pathways. The thione group can also contribute to biological activity, including potential anticancer and antimicrobial effects.[5][6] Based on this, a plausible hypothesis is that this compound acts as a kinase inhibitor.
This guide will focus on validating this hypothetical mechanism by comparing it with known pyrimidine-based kinase inhibitors.
Comparative Analysis of this compound and Alternative Kinase Inhibitors
To validate the proposed mechanism of action, a direct comparison with well-characterized kinase inhibitors is essential. We have selected three alternative compounds for this purpose: Gefitinib , Axitinib , and Palbociclib , all of which contain heterocyclic cores and are known to inhibit specific tyrosine or cyclin-dependent kinases.
| Compound | Target Kinase(s) | IC50 (nM) | Cellular Activity |
| This compound (Hypothetical) | EGFR, VEGFR, CDK4/6 (To be determined) | To be determined | Antiproliferative activity in relevant cancer cell lines (e.g., A549, HUVEC, MCF-7) |
| Gefitinib | EGFR | 2-37 | Inhibition of proliferation in EGFR-mutant lung cancer cells |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Anti-angiogenic and antitumor activity in various cancer models |
| Palbociclib | CDK4, CDK6 | 11, 15 | G1 cell cycle arrest in estrogen receptor-positive breast cancer cells |
IC50 values are indicative and can vary based on experimental conditions.
Experimental Protocols for Mechanism Validation
To experimentally validate the proposed mechanism of action of this compound as a kinase inhibitor, a series of in vitro and cell-based assays should be performed.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on a panel of purified kinases.
Methodology:
-
Kinase Panel: A broad panel of kinases (e.g., EGFR, VEGFR, CDK4/6, SRC, ABL) should be used for initial screening.
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced, which is indicative of kinase activity.
-
Procedure:
-
Recombinant human kinases are incubated with the test compound (this compound at various concentrations) and a specific peptide substrate in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a developing reagent is added that stops the kinase reaction and converts the ADP produced to a fluorescent signal.
-
The fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Cell Lines: Select cell lines with known dependencies on the kinases of interest (e.g., A549 for EGFR, HUVEC for VEGFR, and MCF-7 for CDK4/6).
-
Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for 48-72 hours.
-
After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.
-
The GI50 (concentration for 50% growth inhibition) is determined.
-
Western Blot Analysis of Target Phosphorylation
Objective: To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream effectors within the cell.
Methodology:
-
Procedure:
-
Cancer cells are treated with this compound at concentrations around its GI50 value for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its downstream substrates (e.g., p-AKT, p-ERK). Antibodies against the total protein levels of these targets are used as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate. A decrease in the phosphorylated protein signal relative to the total protein indicates target engagement.
-
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action where this compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling pathways crucial for cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practiced Synthesis and Biological Evaluation of Some New Pyrimidin-2-Thione Derivatives as Potential Anticancer Agents [ejchem.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity Profile of Thieno[2,3-d]pyrimidine-Based Inhibitors of One-Carbon Metabolism Enzymes
A Comparative Guide for Researchers in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of inhibitors targeting a variety of enzymes and receptors. This guide provides a comparative analysis of the cross-reactivity of 6-substituted thieno[2,3-d]pyrimidine derivatives, which have been identified as potent multi-targeted inhibitors of cytosolic and mitochondrial one-carbon metabolism. The primary targets of these compounds are glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2), key enzymes in the de novo purine biosynthesis and serine/glycine metabolic pathways, respectively. Understanding the selectivity and off-target effects of these compounds is crucial for their development as potential therapeutic agents.
Target Affinity and Selectivity
A series of 6-substituted thieno[2,3-d]pyrimidine analogs have been synthesized and evaluated for their inhibitory activity against their primary targets, GARFTase and SHMT2. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds against these enzymes.[1][2]
| Compound | Primary Target | IC50 (nM) vs. GARFTase | IC50 (nM) vs. SHMT2 | Notes |
| Compound 1 | GARFTase, SHMT2 | 150 ± 20 | 250 ± 30 | Phenyl side chain |
| Compound 2 | GARFTase, SHMT2 | 120 ± 15 | 210 ± 25 | Phenyl side chain |
| Compound 6 | GARFTase, SHMT2 | 80 ± 10 | 180 ± 20 | Phenyl side chain |
| Compound 9 | GARFTase | 5 ± 1 | >1000 | Thiophene side chain, highly potent against GARFTase[1][2] |
| Pemetrexed | Multiple | 65 ± 8 | >10000 | Clinically used antifolate, primarily targets DHFR and TS |
Cross-Reactivity with Other Receptors and Kinases
While the primary focus of the development of these 6-substituted thieno[2,3-d]pyrimidines was on one-carbon metabolism enzymes, the broader thieno[2,3-d]pyrimidine scaffold is known to interact with a range of other protein targets, particularly kinases. Although a comprehensive kinase selectivity panel for the specific GARFTase/SHMT2 inhibitors is not publicly available, related thieno[2,3-d]pyrimidine derivatives have demonstrated activity against various kinases. This suggests a potential for cross-reactivity.
For instance, other thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.[3]
-
Receptor-Interacting Protein Kinase 2 (RIPK2): Involved in inflammatory signaling pathways.
-
Phosphoinositide 3-kinase (PI3K): A central node in cell signaling pathways controlling growth and survival.
The promiscuity of the thieno[2,3-d]pyrimidine scaffold highlights the importance of comprehensive selectivity profiling during drug development to identify and mitigate potential off-target effects.
Signaling Pathways
The primary targets of the 6-substituted thieno[2,3-d]pyrimidine compounds, GARFTase and SHMT2, are integral to cellular metabolism and proliferation. Their inhibition has significant downstream effects on various signaling pathways.
GARFTase Inhibition and Purine Biosynthesis
GARFTase is a crucial enzyme in the de novo purine biosynthesis pathway, which is essential for the production of adenosine and guanosine nucleotides. These nucleotides are the building blocks for DNA and RNA synthesis and are vital for cellular energy metabolism.
Caption: Inhibition of GARFTase by thieno[2,3-d]pyrimidines blocks de novo purine synthesis.
SHMT2 Inhibition and One-Carbon Metabolism
SHMT2 is a mitochondrial enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units for various biosynthetic pathways, including nucleotide synthesis and methylation reactions. SHMT2 has been shown to influence several signaling pathways, including the Akt/mTOR and MAPK pathways, to promote tumor growth.[4][5]
Caption: SHMT2 inhibition impacts cell growth by reducing one-carbon units and affecting signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assays
Objective: To determine the IC50 values of the test compounds against GARFTase and SHMT2.
GARFTase Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human GARFTase is expressed and purified. The substrates, glycinamide ribonucleotide (GAR) and a folate cofactor analog, are prepared in assay buffer.
-
Assay Procedure: The assay is performed in a spectrophotometric format. The reaction mixture containing GARFTase, GAR, and the test compound (at various concentrations) is incubated.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the folate cofactor. The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
SHMT2 Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human mitochondrial SHMT2 is expressed and purified. The substrates, L-serine and tetrahydrofolate (THF), are prepared in an assay buffer.
-
Assay Procedure: The assay measures the conversion of serine to glycine. The reaction mixture containing SHMT2, L-serine, THF, and the test compound (at various concentrations) is incubated.
-
Reaction Termination and Detection: The reaction is terminated, and the amount of glycine produced is quantified using a fluorescent detection method.
-
Data Analysis: The fluorescence signal is proportional to the enzyme activity. The data is normalized to control wells, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow for Target-Based Screening
The general workflow for identifying and characterizing inhibitors for specific enzyme targets is outlined below.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Multitargeted 6-Substituted Thieno[2,3- d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHMT2 Promotes Liver Regeneration Through Glycine-activated Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Thioguanine, a Pyrimidine-Thione Analog, Against Methotrexate in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6-thioguanine (6-TG), a notable pyrimidine-thione derivative, and Methotrexate, a widely used folate antagonist. Both are established antimetabolites in cancer chemotherapy. This document outlines their mechanisms of action, clinical applications, and the experimental protocols used to evaluate their efficacy, offering a valuable resource for researchers in oncology and drug development.
Introduction
Pyrimidine and its derivatives are fundamental building blocks for DNA and RNA. Analogs of these molecules have been a cornerstone in the development of chemotherapeutic agents. 6-thioguanine, a thio-substituted purine analog that incorporates a pyrimidine ring, exerts its cytotoxic effects primarily through incorporation into DNA and RNA, disrupting cellular replication.[1][2][3] Methotrexate, on the other hand, functions as a folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and thymidylate, thereby blocking DNA synthesis.[4][5][6] This guide will delve into a head-to-head comparison of these two pivotal anticancer agents.
Mechanism of Action
The primary mechanism of action for both 6-thioguanine and Methotrexate involves the disruption of nucleic acid synthesis, albeit through different pathways.
6-Thioguanine (6-TG): As a purine analog, 6-TG is metabolized to its active form, 6-thioguanosine monophosphate (TGMP).[1] This metabolite and its subsequent di- and tri-phosphate forms have several cytotoxic effects:
-
Inhibition of Purine Synthesis: TGMP inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the synthesis of guanine nucleotides.[1]
-
DNA and RNA Incorporation: Thioguanine nucleotides are incorporated into DNA and RNA, leading to fraudulent bases that trigger cell cycle arrest and apoptosis.[2][3]
Methotrexate (MTX): Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR).[4][5] This inhibition depletes the intracellular pool of tetrahydrofolate, a vital cofactor for the synthesis of thymidylate and purine nucleotides. The lack of these essential building blocks leads to the cessation of DNA synthesis, repair, and cellular replication.[5][6]
Signaling Pathway: Purine Synthesis Inhibition by 6-Thioguanine
Caption: Metabolic activation of 6-Thioguanine and its inhibitory effect on purine synthesis.
Signaling Pathway: Folate Antagonism by Methotrexate
Caption: Methotrexate's inhibition of DHFR and the subsequent disruption of DNA synthesis.
Comparative Data Presentation
The following tables summarize the key characteristics and clinical applications of 6-Thioguanine and Methotrexate.
Table 1: General Characteristics
| Feature | 6-Thioguanine | Methotrexate |
| Drug Class | Antimetabolite, Purine Analog | Antimetabolite, Folate Antagonist |
| Primary Target | DNA/RNA Synthesis, IMPDH | Dihydrofolate Reductase (DHFR) |
| Administration | Oral | Oral, Intravenous, Intramuscular, Intrathecal |
| Metabolism | Intracellular conversion to active nucleotides | Hepatic and intracellular polyglutamation |
| Elimination | Renal | Primarily Renal |
Table 2: Key Clinical Indications in Oncology
| Indication | 6-Thioguanine | Methotrexate |
| Acute Myeloid Leukemia (AML) | Yes[1] | Yes[7] |
| Acute Lymphocytic Leukemia (ALL) | Yes[1] | Yes[8] |
| Chronic Myeloid Leukemia (CML) | Yes[1] | No |
| Breast Cancer | No | Yes[8] |
| Lung Cancer | No | Yes[8] |
| Head and Neck Cancer | No | Yes[8] |
| Osteosarcoma | No | Yes[8] |
| Non-Hodgkin's Lymphoma | No | Yes[8] |
Experimental Protocols
The evaluation of anticancer agents like 6-thioguanine and methotrexate relies on a battery of in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
1. Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10][11]
-
Experimental Workflow:
Caption: A generalized workflow for the MTT cell viability assay.
-
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of 6-thioguanine or Methotrexate and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
-
2. Clonogenic Assay (Colony Formation Assay)
This in vitro cell survival assay is based on the ability of a single cell to grow into a colony.[12][13] It is a sensitive assay to determine the effectiveness of cytotoxic agents.
-
Experimental Workflow:
Caption: The procedural steps involved in performing a clonogenic assay.
-
Protocol Details:
-
Cell Plating: Plate a low number of cells (e.g., 200-1000 cells) per well in 6-well plates and allow them to adhere.
-
Drug Exposure: Treat the cells with the desired concentrations of 6-thioguanine or Methotrexate.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.[12]
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution such as 10% buffered formalin. Stain with 0.5% crystal violet solution.[13]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) to quantify the cytotoxic effect.
-
Conclusion
Both 6-thioguanine and Methotrexate are potent antimetabolites with well-defined mechanisms of action that have been instrumental in cancer therapy for decades. While both ultimately disrupt DNA synthesis, their distinct molecular targets offer different therapeutic opportunities and challenges. 6-thioguanine's efficacy is tied to the purine metabolism pathway, making it particularly effective in certain hematological malignancies. Methotrexate's broad inhibition of folate metabolism gives it a wider range of applications across various cancers. A thorough understanding of their comparative pharmacology and the experimental methods used for their evaluation is crucial for the continued development of novel and more effective anticancer strategies.
References
- 1. Tioguanine - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate Sodium (Cancer Treatment) - NCI [cancer.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. Clonogenic Assay [en.bio-protocol.org]
Navigating the Structure-Activity Landscape of Pyrimidine-Thiones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of pyrimidine-thiones, with a primary focus on 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents, due to the limited availability of direct and extensive SAR studies on their 2-amino-6-thione isomers. The data presented here is drawn from studies on these close analogs to provide valuable insights for the rational design of novel therapeutics.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a thione functional group, often in tautomeric equilibrium with a mercapto group, provides unique physicochemical properties and diverse biological activities. This guide offers a comparative analysis of substituted pyrimidine-thione derivatives, their anticancer activities, and the key structural features that govern their potency.
Comparative Anticancer Activity of 6-Amino-5-cyano-2-thiopyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of a series of 4-substituted-6-amino-5-cyano-2-mercaptopyrimidines against a panel of human cancer cell lines. The data is presented as GI₅₀ values (the concentration required to inhibit cell growth by 50%), providing a quantitative measure for comparing the potency of the derivatives.
| Compound ID | R (Substitution at C4) | Leukemia (GI₅₀, µM) | Non-Small Cell Lung Cancer (GI₅₀, µM) | Colon Cancer (GI₅₀, µM) | CNS Cancer (GI₅₀, µM) | Melanoma (GI₅₀, µM) | Ovarian Cancer (GI₅₀, µM) | Renal Cancer (GI₅₀, µM) | Prostate Cancer (GI₅₀, µM) | Breast Cancer (GI₅₀, µM) |
| 1a | 4-Chlorophenyl | 0.09 | 0.13 | 0.44 | 0.21 | 0.12 | 0.35 | 0.24 | 0.32 | 0.29 |
| 1b | 4-Methoxyphenyl | 1.3 | 1.5 | 2.1 | 1.8 | 1.4 | 1.9 | 1.7 | 1.6 | 1.5 |
| 1c | 2,4-Dichlorophenyl | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural features influencing the anticancer activity of 6-amino-2-thiopyrimidine derivatives:
-
Substitution at the 4-position of the pyrimidine ring is a key determinant of activity. Aromatic substituents at this position have been shown to be crucial for potency.
-
Electronic effects of the aryl substituent play a significant role. The presence of electron-withdrawing groups on the phenyl ring at the 4-position generally enhances anticancer activity. For instance, compound 1c , with two chloro substituents on the phenyl ring, demonstrated the most potent and broad-spectrum anticancer activity, with GI₅₀ values below 0.01 µM across all tested cancer cell lines[1].
-
In contrast, the presence of an electron-donating group, such as the methoxy group in compound 1b , led to a significant decrease in activity compared to the chloro-substituted analogs[1].
-
The monosubstituted chlorophenyl derivative (1a ) exhibited potent activity, highlighting the positive impact of halogen substitution[1].
These findings strongly suggest that the electronic properties and the substitution pattern of the aryl group at the C4 position are pivotal for the anticancer efficacy of this scaffold. The potent activity of the dichlorophenyl derivative (1c ) underscores the potential for developing highly effective anticancer agents through strategic halogenation of the aryl moiety.
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-6-amino-2-mercaptopyrimidine-5-carbonitriles (1a-c)
A mixture of the appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiourea (1 mmol) in absolute ethanol (20 mL) containing a catalytic amount of piperidine was heated under reflux for 6-8 hours. The reaction mixture was then cooled to room temperature, and the resulting solid precipitate was collected by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure product.
In Vitro Anticancer Activity Assay
The anticancer activity of the synthesized compounds was evaluated against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI), USA, according to their standard protocol. The assay relies on the sulforhodamine B (SRB) protein stain to assess cell growth inhibition. The GI₅₀ (Growth Inhibition of 50%) is the drug concentration resulting in a 50% reduction in the net protein increase (as compared to the control) during the drug incubation.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study, from initial compound synthesis to the identification of a lead candidate.
Caption: General workflow for a structure-activity relationship (SAR) study.
Signaling Pathway Context
While the precise mechanism of action for these compounds is under investigation, many pyrimidine derivatives are known to exert their anticancer effects by inhibiting various protein kinases involved in cell proliferation and survival signaling pathways. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by such inhibitors.
Caption: A hypothetical kinase signaling pathway targeted by pyrimidine-thione inhibitors.
References
A Comparative Guide to the Synthetic Routes of 2-amino-1H-pyrimidine-6-thione
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of established synthetic routes for 2-amino-1H-pyrimidine-6-thione, a key scaffold in medicinal chemistry. Below, we detail two prominent synthetic pathways, presenting their experimental protocols and quantitative data to facilitate an objective comparison for laboratory application.
Comparison of Synthetic Routes
Two primary methods for the synthesis of this compound are highlighted here: the cyclocondensation of thiourea with ethyl cyanoacetate and the reaction of thiourea with malononitrile and an aromatic aldehyde. The choice of route may depend on the desired scale, available starting materials, and tolerance for purification steps.
| Parameter | Route 1: From Ethyl Cyanoacetate and Thiourea | Route 2: From Malononitrile, Benzaldehyde, and Thiourea |
| Starting Materials | Ethyl Cyanoacetate, Thiourea, Sodium Ethoxide | Malononitrile, Benzaldehyde, Thiourea, Phosphorus Pentoxide |
| Product | 4-Amino-6-hydroxy-2-mercaptopyrimidine | 4-Amino-6-phenyl-2-mercaptopyrimidine-5-carbonitrile |
| Yield | 82%[1] | Not explicitly stated for the direct analogue, but related syntheses show moderate to good yields. |
| Reaction Time | Not explicitly stated | 5-8 hours[2] |
| Reaction Temperature | Reflux[1] | 70°C[2] |
| Key Reagents | Sodium Ethoxide in Ethanol | Phosphorus Pentoxide in Ethanol |
| Advantages | High yield, straightforward cyclocondensation. | One-pot, three-component reaction. |
| Disadvantages | Produces a hydroxylated intermediate requiring further steps for the target molecule. | Introduces a phenyl and a cyano substituent. |
Experimental Protocols
Route 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine from Ethyl Cyanoacetate and Thiourea
This route provides a high-yield synthesis of a key intermediate, 4-amino-6-hydroxy-2-mercaptopyrimidine, which can be further processed to obtain the desired this compound.
Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, thiourea is added and stirred until fully dissolved. Ethyl cyanoacetate is then added to the reaction mixture. The mixture is heated under reflux. After cooling, water is added to dissolve the precipitate, followed by neutralization with acetic acid to precipitate the product. The resulting solid is filtered, washed, and dried to yield 4-amino-6-hydroxy-2-mercaptopyrimidine.[1]
Detailed Experimental Data:
-
Ethyl Cyanoacetate: 0.57 g
-
Thiourea: 0.38 g
-
Sodium salt of 2-hydroxypyridine (as base catalyst): 1.17 g
-
Methanol (solvent): 3 mL
-
Reaction Condition: Heated under reflux
-
Work-up: Addition of 4 mL of water, followed by neutralization with 0.58 mL of acetic acid.
-
Yield: 82% of the monohydrate crystals[1]
Route 2: Synthesis of 4-Amino-6-phenyl-2-mercaptopyrimidine-5-carbonitrile from Malononitrile, Benzaldehyde, and Thiourea
This one-pot, three-component reaction offers an efficient pathway to a substituted 2-mercaptopyrimidine derivative. While this specific protocol yields a phenyl- and cyano-substituted product, it represents a common and adaptable strategy for pyrimidine synthesis.
Procedure: A mixture of an appropriate aromatic aldehyde (in this case, benzaldehyde), malononitrile, and phosphorus pentoxide is stirred in absolute ethanol. Thiourea is then added to the mixture. The resulting reaction mixture is refluxed for several hours. After cooling, the mixture is poured onto crushed ice to precipitate the product. The solid is then filtered, dried, washed with petroleum ether, and recrystallized from ethanol to give the final product.[2]
Detailed Experimental Data:
-
Aromatic Aldehyde: 0.01 mol
-
Malononitrile: 0.01 mol
-
Phosphorus Pentoxide: 0.0035 mol
-
Thiourea: 0.02 mol
-
Solvent: 25 mL absolute ethanol
-
Reaction Temperature: 70°C[2]
-
Reaction Time: 5-8 hours[2]
Visualization of Synthetic Pathways
To further elucidate the reaction mechanisms, the following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Route 1: Cyclocondensation to an intermediate.
Caption: Route 2: One-pot synthesis of a substituted pyrimidine.
References
Head-to-head comparison of 2-amino-1H-pyrimidine-6-thione with commercial fungicides
For Immediate Release
In the ongoing battle against fungal pathogens, researchers are increasingly turning their attention to a promising class of compounds: pyrimidine derivatives. Notably, derivatives of 2-amino-1H-pyrimidine-6-thione are demonstrating significant antifungal efficacy, in some cases surpassing the performance of current commercial fungicides. This guide provides a head-to-head comparison of these novel compounds with established antifungal agents, supported by experimental data for researchers, scientists, and drug development professionals.
The growing threat of fungal resistance to existing treatments has underscored the urgent need for new antifungal agents. Pyrimidine derivatives are emerging as strong candidates due to their versatile structural scaffold, which allows for modifications to enhance their biological activity.
Performance Against Key Fungal Pathogens
Recent studies have highlighted the potential of various pyrimidine-thione and aminopyrimidine derivatives. For instance, in a study evaluating a series of novel pyrimidine derivatives containing an amide moiety, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited an impressive EC50 value of 10.5 µg/ml against Phomopsis sp., significantly outperforming the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml).[1][2] Several other derivatives in this study also showed comparable or superior inhibition rates against Botryosphaeria dothidea and Botrytis cinerea when compared to Pyrimethanil.[1][2]
Another study focusing on 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine derivatives found that compounds III-3 and III-13 displayed higher fungicidal activity against Botrytis cinerea than Pyrimethanil on fructose gelatin agar.[3][4] Furthermore, in vivo greenhouse experiments revealed that compounds III-3 , III-8 , and III-11 had significantly higher control efficacy against B. cinerea than Pyrimethanil.[3][4]
The fungicidal potential of pyrimidine derivatives has also been demonstrated against a range of other phytopathogenic fungi, with some compounds showing broader activity than commercial fungicides like Flumorph and Dimethomorph.[5][6] The table below summarizes the comparative performance of selected pyrimidine derivatives against various commercial fungicides.
Comparative Efficacy Data
| Fungal Strain | Pyrimidine Derivative | Efficacy Metric | Derivative Value | Commercial Fungicide | Fungicide Value |
| Phomopsis sp. | Compound 5o | EC50 | 10.5 µg/ml | Pyrimethanil | 32.1 µg/ml |
| Phomopsis sp. | Compound 5f | Inhibition % (at 50 µg/ml) | 100% | Pyrimethanil | 85.1% |
| B. dothidea | Compound 5o | Inhibition % (at 50 µg/ml) | 88.5% | Pyrimethanil | 84.4% |
| B. cinerea | Compound III-3 | EC50 (on FGA) | < 1.0 µg/ml | Pyrimethanil | > 1.0 µg/ml |
| B. cinerea | Compound III-13 | EC50 (on FGA) | < 1.0 µg/ml | Pyrimethanil | > 1.0 µg/ml |
| Candida albicans | Compound C4, C15, C20, C26, C37 | MIC | 6.25 µg/ml | Fluconazole | Not specified |
| Various Phytopathogens | Various Derivatives | Inhibition % | Equal to or higher than controls | Flumorph, Dimethomorph | Not specified |
Experimental Protocols
The evaluation of the antifungal activity of these pyrimidine derivatives predominantly follows established in vitro methods. The two most common protocols are the Poisoned Food Technique and the Two-Fold Tube Dilution Method .
Poisoned Food Technique
This method is widely used for testing the efficacy of fungicides against mycelial growth.
Caption: Workflow of the Poisoned Food Technique for antifungal susceptibility testing.
Detailed Steps:
-
Preparation of Test Plates: The synthesized pyrimidine derivatives and commercial fungicides are dissolved in dimethyl sulfoxide (DMSO). These solutions are then mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations. This "poisoned" medium is then poured into sterile Petri plates and allowed to solidify.[5][6]
-
Inoculation: A small disc of mycelium from a pure culture of the test fungus is placed at the center of each agar plate.[5][6]
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only DMSO-treated PDA.
Two-Fold Tube Dilution Method
This method is often employed to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-amino-1H-pyrimidine-6-thione
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-amino-1H-pyrimidine-6-thione, a sulfur-containing heterocyclic compound. Adherence to these procedures is critical due to the potential hazards associated with this class of chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Assessment and Waste Classification
Key Disposal Principles:
-
Do Not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
All containers used for waste collection must be in good condition, compatible with the chemical, and properly sealed.[4]
-
Label all waste containers clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[4]
Quantitative Data Summary
There is a lack of specific quantitative data for the disposal of this compound. However, the following table summarizes the key safety and handling information based on guidelines for hazardous chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1] |
| Handling Area | Well-ventilated area or chemical fume hood | |
| Incompatible Materials | Strong oxidizing agents | |
| Container Type | Tightly sealed, compatible container (e.g., HDPE) | [4] |
| Labeling | "Hazardous Waste" and full chemical name | [4] |
Step-by-Step Disposal Protocol
-
Segregation: Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
Container Management: Use a high-density polyethylene (HDPE) container for collecting the waste. Ensure the container is in good condition and has a secure, leak-proof lid. The container must be kept closed except when adding waste.[4]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The associated hazards (e.g., Toxic, Irritant)
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Do not attempt to treat or neutralize the chemical waste in the laboratory without established and validated protocols, as none are currently available for this specific compound. Burning of organosulfur compounds in an open setting is prohibited and requires a specialized incinerator.[5]
Experimental Protocols
Currently, there are no established and cited experimental protocols for the in-lab degradation or neutralization of this compound. The recommended procedure is to dispose of it as hazardous waste through a certified vendor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for 2-amino-1H-pyrimidine-6-thione
This document provides immediate safety, handling, and disposal protocols for 2-amino-1H-pyrimidine-6-thione, tailored for researchers, scientists, and professionals in drug development. Given that the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
While one safety data sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to note that its chemical, physical, and toxicological properties are not thoroughly understood. Another SDS for a related compound suggests risks of skin irritation and serious eye damage. Therefore, a conservative approach to PPE is recommended to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (ensure no tears or punctures before use). | To prevent skin contact and potential irritation. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in situations with a risk of splashing or dust generation. | To protect eyes from dust particles and potential serious damage. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (or better) respirator is recommended. | To prevent inhalation of airborne particles. |
| Skin and Body Protection | A standard laboratory coat. Closed-toe shoes must be worn. | To protect skin from accidental spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety and maintain the integrity of the experiment.
Experimental Workflow for Handling this compound
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Disposal Workflow
First Aid Measures
In case of exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
